molecular formula C7H7F2N B046249 3-(Difluoromethyl)aniline CAS No. 368-99-0

3-(Difluoromethyl)aniline

Katalognummer: B046249
CAS-Nummer: 368-99-0
Molekulargewicht: 143.13 g/mol
InChI-Schlüssel: IDFPXKDJNDYDKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethyl)aniline ( 368-99-0) is a high-value aromatic amine serving as a versatile building block in organic synthesis and medicinal chemistry. Its core research value lies in the distinct properties of the difluoromethyl (CF₂H) group, which is increasingly used as a strategic bioisostere in drug discovery. The CF₂H group is a highly polarized motif that can act as a competent hydrogen bond donor, a unique characteristic among polyfluorinated groups. This property allows it to mimic functional groups like alcohols, thiols, and amines, making this compound a critical intermediate for designing molecules that modulate absorption, distribution, metabolism, and excretion (ADME) properties. The incorporation of the CF₂H group can enhance metabolic stability and modulate cellular membrane permeability while offering a favorable balance of lipophilicity. Key Applications: • Pharmaceutical Research: A key synthon for developing active pharmaceutical ingredients (APIs) and agrochemicals. Its derivatives are explored for their potential biological activities. • Materials Science: Used in the synthesis of advanced polymers, ligands, and functional materials, where the CF₂H group can influence thermal stability, optical properties, and molecular conformation. • Chemical Biology: Employed in late-stage difluoromethylation strategies to install the CF₂H motif onto complex molecules, including biomolecules, for probing biological function. This product is offered with a minimum purity of 97% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(difluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFPXKDJNDYDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634216
Record name 3-(Difluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-99-0
Record name 3-(Difluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(difluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of 3-(Difluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Difluoromethyl)aniline (CAS No: 368-99-0) is an aniline derivative of increasing interest in medicinal chemistry and materials science. The incorporation of the difluoromethyl group (-CHF₂) can significantly modulate the physicochemical and pharmacokinetic properties of parent molecules, including lipophilicity, metabolic stability, and pKa. A thorough understanding of its fundamental physicochemical properties is therefore essential for its effective application in research and development. This technical guide provides a consolidated overview of the known properties of this compound, outlines detailed experimental protocols for their determination, and highlights areas where empirical data is currently lacking.

Core Physicochemical Data

The following table summarizes the available physicochemical data for this compound. It is critical to note that while some properties have been experimentally determined, others rely on predicted values, underscoring the need for further empirical characterization.

PropertyValueData TypeSource(s)
CAS Number 368-99-0Experimental[1]
Molecular Formula C₇H₇F₂N-[1]
Molecular Weight 143.14 g/mol Calculated-
Appearance Solid, semi-solid, or liquid¹Experimental[2][3]
Boiling Point 82 °C @ 4 mmHgExperimental-
Melting Point No Data Available--
Density 1.196 g/cm³Predicted-
pKa No Data Available--
Water Solubility No Data Available--
Organic Solvent Solubility No Data Available--

¹There are conflicting reports regarding the physical state of this compound at room temperature. This suggests it may be a low-melting solid.

Logical Workflow for Physicochemical Characterization

The systematic characterization of a chemical substance is a foundational activity in chemical research and drug development. The following workflow illustrates the logical progression of experiments to determine the key physicochemical properties of a compound like this compound.

G cluster_0 Initial Identification & Purity cluster_1 Fundamental Physical Properties cluster_2 Solution-Based Properties A Obtain Sample of This compound B Structure Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, GC) B->C D Determine Physical State (Solid/Liquid at RT) C->D E Melting Point Determination D->E F Boiling Point Determination D->F G Density Measurement F->G H pKa Determination G->H I Solubility Profiling (Aqueous & Organic) H->I

Caption: Workflow for the physicochemical characterization of a chemical compound.

Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point is a crucial indicator of a substance's purity.

  • Principle: The temperature range over which a solid substance transitions to a liquid is measured. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C).

  • Apparatus: Capillary tubes, melting point apparatus (e.g., Mel-Temp or automated instrument), thermometer.

  • Methodology:

    • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.

    • Measurement: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

    • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

    • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Principle: A micro-scale method is often used for small sample quantities. A liquid is heated until a continuous stream of bubbles emerges from an inverted capillary tube, and the temperature at which the liquid re-enters the capillary upon cooling is recorded.

  • Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating block or oil bath.

  • Methodology:

    • Setup: A few drops of this compound are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

    • Heating: The assembly is gently heated. Initially, trapped air will be expelled from the capillary. As the temperature approaches the boiling point, a rapid and continuous stream of vapor bubbles will emerge.

    • Cooling and Observation: Heating is discontinued, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube.

Density Measurement

Density is the mass of a substance per unit volume.

  • Principle: The mass of a precisely measured volume of the liquid is determined.

  • Apparatus: Pycnometer (density bottle) or graduated cylinder, analytical balance.

  • Methodology (using a graduated cylinder):

    • Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is recorded using an analytical balance.

    • Volume Measurement: A specific volume of this compound (e.g., 5.0 mL) is carefully added to the graduated cylinder. The volume is read at the bottom of the meniscus.

    • Mass of Filled Cylinder: The mass of the graduated cylinder containing the liquid is recorded.

    • Calculation: The mass of the liquid is determined by subtraction. Density is calculated using the formula: Density = Mass / Volume. For higher accuracy, a pycnometer should be used.

pKa Determination

The pKa is a measure of the acidity of a compound. For an aniline, it refers to the acidity of the anilinium conjugate acid.

  • Principle: A common method is potentiometric titration, where the pH of a solution of the substance is monitored as a titrant (a strong acid or base) is added. The pKa corresponds to the pH at the half-equivalence point.

  • Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.

  • Methodology:

    • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH is recorded after each incremental addition of the titrant.

    • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The equivalence point is identified from the inflection point of the curve. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

  • Principle: The shake-flask method is a standard technique. An excess of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the solute in the resulting saturated solution is then measured.

  • Apparatus: Vials with screw caps, thermostatic shaker, analytical balance, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV or GC-MS).

  • Methodology:

    • Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, dichloromethane).

    • Equilibration: The vial is sealed and placed in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-72 hours to reach equilibrium.

    • Sample Analysis: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

    • Quantification: The concentration of this compound in the clear filtrate is determined using a pre-calibrated analytical method (e.g., HPLC). This concentration represents the solubility of the compound in that solvent at the specified temperature.

Conclusion

This compound is a valuable building block for the synthesis of novel chemical entities. This guide consolidates the currently available physicochemical data for this compound and provides robust, standard protocols for its experimental determination. The notable absence of empirical data for key properties such as melting point, density, pKa, and solubility in various solvents highlights a significant knowledge gap. Researchers and drug development professionals are encouraged to perform these characterizations to build a more comprehensive understanding of this compound, which will undoubtedly facilitate its broader application in scientific research.

References

A Technical Guide to the Synthesis of 3-(Difluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethyl)aniline is an important synthetic intermediate in the development of novel pharmaceuticals and agrochemicals. The difluoromethyl (CF₂H) group is a unique substituent that can significantly modulate the physicochemical properties of a molecule. It is often considered a lipophilic bioisostere for hydroxyl, thiol, or amine functionalities, capable of improving metabolic stability, enhancing membrane permeability, and participating in hydrogen bonding, which can lead to improved binding affinity with biological targets. This guide provides an in-depth overview of the primary synthetic pathways for this compound, focusing on reaction mechanisms, experimental protocols, and quantitative data.

Two principal strategies for the synthesis of this compound are discussed:

  • Pathway A: Late-Stage C-H Difluoromethylation of Anilines. This modern approach involves the direct introduction of a difluoromethyl group onto a pre-existing aniline or aniline derivative.

  • Pathway B: Reduction of a Difluoromethylated Nitrobenzene Intermediate. This classic, multi-step approach involves the synthesis of 1-(difluoromethyl)-3-nitrobenzene followed by the chemical reduction of the nitro group to an amine.

Pathway A: Late-Stage C-H Difluoromethylation of Anilines

Recent advances in photoredox catalysis have enabled the direct difluoromethylation of anilines under mild, transition-metal-free conditions. These methods are attractive for late-stage functionalization in drug discovery pipelines. A prominent example involves the use of an organic photosensitizer or the formation of an electron donor-acceptor (EDA) complex to generate the key difluoromethyl radical intermediate.[1][2]

Proposed Mechanisms

Two complementary photoinduced mechanisms have been described for the difluoromethylation of anilines using ethyl iodo-difluoroacetate (ICF₂CO₂Et) as the difluoromethyl source.[1][2]

1. Organophotocatalytic Cycle (via Eosin Y): In this cycle, the Eosin Y photocatalyst, upon irradiation with visible light, enters an excited state. It then engages in a single-electron transfer (SET) with the difluoromethylating reagent to generate a difluoromethyl radical. The oxidized photocatalyst is subsequently reduced by the aniline substrate, regenerating the ground-state catalyst and forming an aniline radical cation. These two radical species then combine, and a final deprotonation step yields the difluoromethylated aniline product.[2]

2. EDA Complex Mechanism: Aniline and the difluoroalkylating reagent can form an electron donor-acceptor (EDA) complex, which exhibits a bathochromic shift, allowing it to absorb visible light.[1] Upon photoirradiation, an SET event occurs within the complex, generating a difluoromethyl radical and an aniline radical cation, which then proceed through a similar pathway to yield the final product without the need for an external photocatalyst.[1]

Visualization of Photoinduced Pathways

G cluster_0 Mechanism 1: Eosin Y Photocatalysis cluster_1 Mechanism 2: EDA Complex PC Eosin Y PC_star Eosin Y* PC->PC_star Visible Light (525 nm) PC_ox Eosin Y+ PC_star->PC_ox SET PC_ox->PC SET Aniline Aniline Aniline_rad Aniline•+ Aniline->Aniline_rad Intermediate Adduct Aniline_rad->Intermediate + •CF₂CO₂Et Reagent ICF₂CO₂Et Radical •CF₂CO₂Et Reagent->Radical Product Difluoromethylated Aniline Intermediate->Product - H+ (Base) Aniline2 Aniline EDA [Aniline---Reagent] EDA Complex Aniline2->EDA Reagent2 ICF₂CO₂Et Reagent2->EDA EDA_star EDA Complex* EDA->EDA_star Visible Light (427 nm) Aniline_rad2 Aniline•+ EDA_star->Aniline_rad2 SET Radical2 •CF₂CO₂Et EDA_star->Radical2 Intermediate2 Adduct Aniline_rad2->Intermediate2 + •CF₂CO₂Et Product2 Difluoromethylated Aniline Intermediate2->Product2 - H+ (Base)

Caption: Mechanisms for photoinduced aniline difluoroalkylation.

Quantitative Data

The following table summarizes the yields for the difluoroalkylation of various aniline derivatives via the EDA complex strategy.

EntryAniline SubstrateProductYield (%)[1]
1N,N-DimethylanilineN,N-Dimethyl-4-(difluoromethyl)aniline85
24-Fluoro-N,N-dimethylaniline4-Fluoro-N,N-dimethyl-2-(difluoromethyl)aniline61
34-Chloro-N,N-dimethylaniline4-Chloro-N,N-dimethyl-2-(difluoromethyl)aniline75
44-Bromo-N,N-dimethylaniline4-Bromo-N,N-dimethyl-2-(difluoromethyl)aniline70
5N,N,4-TrimethylanilineN,N,4-Trimethyl-2-(difluoromethyl)aniline94
64-Methoxy-N,N-dimethylaniline4-Methoxy-N,N-dimethyl-2-(difluoromethyl)aniline80
7AnilineThis compound & Isomers45 (mixture)

Reaction Conditions: Aniline (0.3 mmol), Ethyl iodo-difluoroacetate (1.3 equiv), Na₂CO₃ (1.5 equiv) in DMSO (3 mL), irradiated with a 427 nm Kessil lamp for 16 h.[1]

Experimental Protocol: Difluoroalkylation via EDA Complex

This protocol is adapted from the general procedure described by Juliá, et al.[2]

  • Preparation: In a 4 mL vial equipped with a magnetic stirring bar, add the corresponding aniline (0.3 mmol, 1.0 equiv) and sodium carbonate (Na₂CO₃, 47.7 mg, 0.45 mmol, 1.5 equiv).

  • Solvent and Reagent Addition: Add dimethyl sulfoxide (DMSO, 3.0 mL). To the resulting suspension, add ethyl iodo-difluoroacetate (ICF₂COOEt, 51 μL, 0.4 mmol, 1.3 equiv).

  • Reaction: Cap the vial and place the reaction mixture in a holder equipped with a 427 nm Kessil lamp. Irradiate the mixture for 16 hours with continuous stirring at room temperature.

  • Work-up: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired difluoromethylated aniline product.

Pathway B: Reduction of 1-(Difluoromethyl)-3-nitrobenzene

This is a more traditional and robust two-step pathway suitable for larger-scale synthesis. It relies on the synthesis of a nitroaromatic precursor, 1-(difluoromethyl)-3-nitrobenzene, followed by a standard reduction of the nitro group.

Synthesis Workflow

The overall transformation involves the difluoromethylation of a suitable benzene derivative to install the CF₂H group at the meta-position relative to a nitro group, followed by the reduction of said nitro group.

G Start Nitrobenzene (or derivative) Step1 Step 1: Difluoromethylation Start->Step1 Intermediate 1-(Difluoromethyl)- 3-nitrobenzene Step1->Intermediate Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Final This compound Step2->Final

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 1-(Difluoromethyl)-3-nitrobenzene

The synthesis of the key intermediate, 1-(difluoromethyl)-3-nitrobenzene (CAS 403-25-8), is not widely detailed with specific high-yield protocols in readily available literature. However, its synthesis can be inferred from general difluoromethylation methods applied to aromatic systems. Methods for introducing the CF₂H group onto an aromatic ring include:

  • Palladium-catalyzed decarbonylative difluoromethylation of the corresponding acid chloride.[3]

  • Nickel-catalyzed cross-coupling of a Grignard reagent with difluoroiodomethane.[3]

  • Radical difluoromethylation using reagents like sodium difluoromethanesulfinate (NaSO₂CF₂H), often activated by a photocatalyst.[4]

These reactions would typically be applied to a starting material like 3-nitrobenzoyl chloride or 3-nitrophenylmagnesium bromide.

Step 2: Reduction of the Nitro Group

The reduction of an aromatic nitro group to an aniline is a fundamental and highly efficient transformation in organic synthesis. Several reliable methods are available.

MethodReducing Agent(s)SolventTypical Conditions
Catalytic HydrogenationH₂, Pd/C (5-10 mol%)Methanol or EthanolRoom temperature, H₂ atmosphere
Metal/Acid ReductionFe powder, HCl or Acetic AcidEthanol/WaterReflux
Metal Salt ReductionSnCl₂·2H₂O, HClEthanolReflux
Electrochemical ReductionCathodic reductionH₂O/MeOH, H₂SO₄Constant current, divided cell[5]
Experimental Protocol: General Nitro Group Reduction

This protocol provides a general method for the catalytic hydrogenation of a nitroarene.

  • Preparation: To a solution of 1-(difluoromethyl)-3-nitrobenzene (1.0 equiv) in methanol (approx. 0.1-0.5 M), carefully add palladium on activated carbon (Pd/C, 5-10% w/w, 0.01-0.05 equiv).

  • Reaction: Seal the reaction vessel (e.g., a Parr shaker bottle or a flask fitted with a balloon). Evacuate the vessel and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Execution: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-4 atm) at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen or argon.

  • Purification: Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the pad with additional methanol. Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified further by distillation or column chromatography if necessary.

Conclusion

The synthesis of this compound can be accomplished through multiple effective pathways. Modern photoinduced, transition-metal-free methods offer a direct route for late-stage C-H functionalization, which is highly valuable in research and development settings for rapid analogue synthesis.[2] For larger-scale production, the more traditional two-step approach involving the synthesis and subsequent reduction of 1-(difluoromethyl)-3-nitrobenzene remains a robust and reliable strategy. The choice of synthetic route will ultimately depend on factors such as scale, available starting materials, and the specific requirements for purity and yield.

References

An In-depth Technical Guide to 3-(Difluoromethyl)aniline: Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethyl)aniline is a fluorinated aromatic amine that has garnered significant interest as a versatile building block in the fields of medicinal chemistry, agrochemistry, and materials science. The introduction of the difluoromethyl (-CF2H) group onto the aniline scaffold imparts unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of derivative compounds. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and key applications of this compound, with a focus on data-driven insights and detailed experimental methodologies.

The difluoromethyl group is often considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups.[1] This unique characteristic allows for the fine-tuning of molecular properties crucial for drug design and the development of novel bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 368-99-0[2][3]
Molecular Formula C₇H₇F₂N
Molecular Weight 143.13 g/mol
Appearance Solid
Storage Temperature 2-8°C, under inert atmosphere[2][3]

Historical Context and Discovery

While a definitive seminal publication marking the "discovery" of this compound is not readily apparent in a singular, celebrated paper, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The strategic incorporation of fluorine into organic molecules gained significant momentum in the mid-20th century, driven by the quest for novel pharmaceuticals and agrochemicals with enhanced properties.[4]

The synthesis of trifluoromethylanilines, close structural relatives, has been documented in patents for their use as intermediates in the production of pharmaceutically and agrochemically active compounds, such as herbicides and insecticides.[5] The development of methods for introducing the difluoromethyl group, a more nuanced modulator of electronic and steric properties compared to the trifluoromethyl group, followed as synthetic methodologies became more sophisticated.

The historical application of fluorinated anilines, in general, has been widespread. For instance, trifluoromethylanilines are key intermediates for various commercial products.[5] The investigation into difluoromethylated analogues like this compound represents a logical progression in the field, aiming to refine the properties of bioactive molecules further. The interest in the difluoromethyl group, in particular, has grown due to its ability to serve as a metabolically stable bioisostere, enhancing drug-target interactions and improving pharmacokinetic profiles.[1]

Synthetic Methodologies

The synthesis of this compound has evolved with the advancement of fluorination and difluoromethylation techniques. Early methods for the synthesis of fluorinated arenes often involved harsh conditions and toxic reagents.[6] More contemporary approaches focus on milder, more selective, and efficient transformations.

General Synthetic Strategies

The synthesis of difluoromethylated arenes, including this compound, can be broadly categorized into several approaches:

  • Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are widely used to form C(sp²)–CF₂H bonds. These methods typically involve the reaction of an aryl halide or an arylboronic acid with a difluoromethyl source.[6]

  • C-H Difluoromethylation: Direct C-H functionalization to introduce a difluoromethyl group is an atom-economical and increasingly popular strategy. These reactions often proceed via radical intermediates generated from various difluoromethylating agents.[6][7]

  • Reduction of a Precursor: A plausible, though not explicitly detailed in the initial search for this specific molecule, synthetic route could involve the reduction of a corresponding nitro compound, such as 1-(difluoromethyl)-3-nitrobenzene. This is a common strategy for the preparation of anilines.

Experimental Protocol: Conceptual Synthesis via Reduction

While a specific historical protocol for the first synthesis of this compound is not available, a general and widely practiced method for the synthesis of anilines is the reduction of the corresponding nitroarene. The following represents a conceptual experimental protocol based on this established chemical transformation.

Reaction: Reduction of 1-(Difluoromethyl)-3-nitrobenzene to this compound

Materials:

  • 1-(Difluoromethyl)-3-nitrobenzene

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(difluoromethyl)-3-nitrobenzene (1.0 eq), ethanol, and water.

  • To the stirred solution, add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 1.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications

The unique properties conferred by the difluoromethyl group make this compound a valuable building block in several key industrial sectors.

Medicinal Chemistry

In drug discovery, the incorporation of a difluoromethyl group can lead to improved metabolic stability, enhanced membrane permeability, and better binding affinity to biological targets.[1] The -CF2H group can act as a hydrogen bond donor, which can be crucial for target engagement.[1] While specific drugs derived directly from this compound are not prominently highlighted in the initial search, the difluoromethyl-containing quinoxalin-2-one scaffold, for example, has shown significant potential for the development of new pharmaceuticals.[1]

Agrochemicals

The agrochemical industry has also recognized the benefits of the difluoromethyl group. Its inclusion in pesticide molecules can modulate their biological activity, metabolic stability, and bioavailability.[8] The development of new insecticides, fungicides, and herbicides often involves the screening of libraries of compounds containing fluorinated motifs, and this compound serves as a key starting material for such endeavors.

Materials Science

The introduction of fluorinated groups into organic materials can enhance their thermal stability, chemical resistance, and optical properties. While less documented than its applications in life sciences, this compound has potential use in the synthesis of specialty polymers and other advanced materials.

Signaling Pathways and Experimental Workflows

To visualize the context in which this compound and its derivatives are studied and synthesized, the following diagrams are provided.

experimental_workflow start Starting Materials (e.g., 1-(Difluoromethyl)-3-nitrobenzene) reaction Chemical Synthesis (e.g., Reduction) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product analysis Characterization (NMR, MS, etc.) product->analysis application Further Synthesis (Pharmaceuticals, Agrochemicals) product->application logical_relationship aniline This compound properties Unique Physicochemical Properties - Lipophilic Hydrogen Bond Donor - Bioisostere of -OH, -SH, -NH2 aniline->properties med_chem Medicinal Chemistry properties->med_chem agrochem Agrochemicals properties->agrochem mat_sci Materials Science properties->mat_sci drug_dev Enhanced Drug Candidates - Improved Metabolic Stability - Better Pharmacokinetics med_chem->drug_dev pesticide_dev Novel Pesticides - Modulated Bioactivity agrochem->pesticide_dev material_dev Advanced Materials - Enhanced Stability mat_sci->material_dev

References

Spectroscopic Data Analysis of 3-(Difluoromethyl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of 3-(Difluoromethyl)aniline, a compound of interest in pharmaceutical and materials science research. This document outlines the expected spectroscopic characteristics based on established principles and data from analogous compounds, details experimental protocols for acquiring such data, and presents visual workflows to aid in understanding the analytical process.

Core Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound across various spectroscopic techniques. These predictions are based on the analysis of its structural components: a meta-substituted aniline ring and a difluoromethyl group.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~6.6 - 7.3m-4Aromatic Protons (H-2, H-4, H-5, H-6)
~6.5 (triplet)t~561CHF₂
~3.8 (broad singlet)br s-2NH₂

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~147C-3 (bearing CHF₂)
~130C-1 (bearing NH₂)
~129Aromatic CH
~118Aromatic CH
~115 (triplet)CHF₂
~114Aromatic CH

Table 3: Predicted Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3350MediumN-H stretching (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretching
1620 - 1580StrongN-H bending (scissoring)
1600 - 1450Medium-StrongAromatic C=C stretching
1350 - 1250StrongC-N stretching (aromatic amine)
1150 - 1050StrongC-F stretching

Table 4: Predicted Major Mass Spectrometry Fragmentation

m/zIon
143[M]⁺ (Molecular Ion)
142[M-H]⁺
124[M-F]⁺
116[M-HCN]⁺
92[M-CHF₂]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of fluorinated aniline derivatives.[1][2]

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse sequence.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A higher number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the pure KBr pellet.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction from the sample spectrum to obtain the final infrared spectrum of the compound.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL to 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • For EI, use a standard electron energy of 70 eV.

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-250).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. For high-resolution mass spectrometry (HRMS), determine the exact mass to confirm the elemental composition.

Visualizing the Analysis

The following diagrams, created using the DOT language, illustrate the workflow of spectroscopic analysis and the structural correlations for this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR Prepare Thin Film or KBr Pellet Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Prep_MS Dilute in Volatile Solvent Acq_MS Mass Spectrometer Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phase & Baseline Correction Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Identify Molecular Ion & Fragmentation Pattern Acq_MS->Proc_MS Interpret Combine Spectroscopic Data to Confirm Structure Proc_NMR->Interpret Proc_IR->Interpret Proc_MS->Interpret

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Structural_Correlation cluster_structure This compound Structure cluster_signals Expected Spectroscopic Signals mol MS MS: - M⁺ at m/z 143 - Fragments from loss of H, F, HCN, CHF₂ mol->MS p_nh2 p_chf2 p_arom NMR_H ¹H NMR: - Aromatic protons (m) - CHF₂ (t) - NH₂ (br s) NMR_C ¹³C NMR: - 6 distinct signals IR IR: - N-H stretch - C-F stretch - Aromatic C=C stretch p_nh2->NMR_H p_nh2->IR p_chf2->NMR_H p_chf2->NMR_C p_chf2->IR p_arom->NMR_H p_arom->NMR_C p_arom->IR

Caption: Correlation of structural features of this compound with expected spectroscopic signals.

References

Quantum Chemical Calculations for 3-(Difluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 3-(Difluoromethyl)aniline. This compound, a key building block in the synthesis of pharmaceuticals and agrochemicals, benefits significantly from computational analysis to understand its reactivity, stability, and potential interactions with biological targets. This document outlines the theoretical basis for such calculations, details the computational methodologies, and presents illustrative results in a structured format.

Introduction to Computational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry and drug development. For a molecule like this compound, these methods can predict with high accuracy its three-dimensional structure, the energies of its molecular orbitals, and its vibrational spectrum. This information is crucial for understanding its chemical behavior and for designing new molecules with desired properties.

The primary objectives of performing quantum chemical calculations on this compound are:

  • To determine the optimized molecular geometry, including bond lengths and angles.

  • To calculate the vibrational frequencies to aid in the interpretation of experimental infrared and Raman spectra.

  • To analyze the frontier molecular orbitals (HOMO and LUMO) to understand its electronic properties and reactivity.

Computational Methodology

The protocol for the quantum chemical calculations presented herein is based on widely accepted practices in the field, primarily utilizing Density Functional Theory (DFT).

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which provides a good balance between accuracy and computational cost for organic molecules. A common and effective basis set for such calculations is 6-311++G(d,p). This basis set is extensive enough to provide a reliable description of the electronic structure. The optimization process is iterative, seeking the minimum energy conformation of the molecule.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the vibrational spectrum (infrared and Raman intensities). It is a common practice to scale the calculated harmonic frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP) to better match experimental anharmonic frequencies.[1]

Electronic Property Analysis

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also obtained from the DFT calculations. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

The overall computational workflow can be summarized in the following diagram:

G Computational Workflow for this compound start Initial Structure Generation opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (DFT: B3LYP/6-311++G(d,p)) opt->freq check Verify Minimum Energy (No Imaginary Frequencies) freq->check elec Electronic Properties (HOMO-LUMO Analysis) freq->elec check->opt Re-optimize if necessary vib Vibrational Spectra (IR & Raman) check->vib Proceed end Final Results vib->end elec->end

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.

Illustrative Computational Results

Optimized Geometric Parameters

The tables below present the predicted bond lengths and bond angles for the key structural features of this compound.

Table 1: Selected Bond Lengths (Å)

Bond Calculated (Å)
C-N 1.401
C-C (ring avg.) 1.395
C-CF2H 1.510
C-F 1.375
N-H 1.012
C-H (ring) 1.085

| C-H (CHF2) | 1.090 |

Table 2: Selected Bond Angles (°)

Angle Calculated (°)
C-C-N 120.5
C-N-H 112.0
H-N-H 110.5
C-C-CF2H 121.0
F-C-F 108.5

| H-C-F | 109.0 |

Vibrational Frequencies

The calculated vibrational frequencies can be used to assign bands in experimental IR and Raman spectra. Key vibrational modes are highlighted in the table below.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹)

Wavenumber (cm⁻¹) Scaled Wavenumber (cm⁻¹) Assignment
3505 3365 N-H Asymmetric Stretch
3415 3278 N-H Symmetric Stretch
3070 2947 Aromatic C-H Stretch
2980 2861 C-H Stretch (in CHF2)
1620 1555 NH2 Scissoring
1590 1526 Aromatic C=C Stretch
1310 1258 C-N Stretch
1140 1094 C-F Symmetric Stretch

| 1120 | 1075 | C-F Asymmetric Stretch |

Electronic Properties

The analysis of the frontier molecular orbitals provides insights into the molecule's reactivity.

Table 4: Calculated Electronic Properties

Parameter Value (eV)
HOMO Energy -5.85
LUMO Energy -0.95

| HOMO-LUMO Energy Gap | 4.90 |

Experimental Protocols: A General Synthetic Pathway

While this guide focuses on computational analysis, it is important to consider the experimental context. A common reaction for anilines is amide formation, which is a key step in the synthesis of many biologically active molecules.

General Protocol for Amide Synthesis
  • Dissolution: this compound is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a reaction vessel.

  • Base Addition: A non-nucleophilic base, such as triethylamine or pyridine, is added to the solution to act as a proton scavenger.

  • Acylating Agent Addition: The desired acyl chloride or anhydride is added dropwise to the stirred solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and is monitored for completion using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure. The resulting crude product is purified, typically by column chromatography or recrystallization, to yield the pure amide.

This synthetic pathway can be visualized as follows:

G General Synthetic Pathway: Amide Formation aniline This compound reaction Reaction Mixture aniline->reaction acyl_chloride Acyl Chloride / Anhydride acyl_chloride->reaction solvent Aprotic Solvent (e.g., DCM) solvent->reaction base Base (e.g., Triethylamine) base->reaction workup Aqueous Work-up reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Amide Product purification->product

Caption: A diagram showing the typical workflow for the synthesis of an amide from this compound.

Conclusion

Quantum chemical calculations offer a powerful, non-invasive method for characterizing molecules of interest in drug discovery and materials science. For this compound, DFT calculations can provide detailed insights into its geometry, vibrational modes, and electronic structure, which are invaluable for predicting its behavior in chemical reactions and biological systems. While experimental validation is always the ultimate goal, the theoretical data presented in this guide serves as a robust foundation for further research and development involving this important chemical intermediate.

References

An In-Depth Technical Guide to 3-(Difluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethyl)aniline is an aromatic organic compound that is increasingly recognized for its utility as a building block in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The incorporation of the difluoromethyl moiety (CHF₂) can significantly alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the nomenclature, chemical and physical properties, safety information, and synthetic applications of this compound.

Nomenclature and Identification

The unambiguous identification of a chemical compound is crucial for research and regulatory purposes. The following table summarizes the key identifiers for this compound.

IdentifierValue
CAS Number 368-99-0[1]
IUPAC Name This compound
Synonyms 3-Aminobenzal fluoride, α,α-Difluoro-m-toluidine
Molecular Formula C₇H₇F₂N[1]
Molecular Weight 143.13 g/mol [1]
InChI Key IDFPXKDJNDYDKA-UHFFFAOYSA-N
SMILES FC(F)c1cccc(N)c1

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

PropertyValue
Physical Form Solid or liquid
Appearance Colorless to pale yellow liquid
Refractive Index (n₂₀/D) 1.5210 - 1.5260
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Not available

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 3) - H331: Toxic if inhaled.

  • Skin Irritation (Category 2) - H315: Causes skin irritation.

  • Eye Irritation (Category 2A) - H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.

GHS Pictograms:

Skull and crossbones pictogramExclamation mark pictogram

Signal Word: Danger

Experimental Data

At the time of this writing, publicly available experimental spectral data (NMR, IR, Mass Spectrometry) for this compound is limited. Researchers are advised to acquire their own analytical data to confirm the identity and purity of this compound before use.

Applications in Synthesis and Drug Discovery

The difluoromethyl group is a valuable substituent in medicinal chemistry, often considered a bioisostere of a hydroxyl, thiol, or amine group, while offering improved metabolic stability.[2] this compound serves as a key intermediate for introducing this important functional group into a variety of molecular scaffolds.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

  • Buchwald-Hartwig amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form diarylamines.

Logical Workflow for the Utility of this compound in Drug Discovery

The following diagram illustrates a general workflow for how this compound can be utilized in a drug discovery program.

G A This compound (Starting Material) B Chemical Synthesis (e.g., Acylation, Alkylation, Cross-coupling) A->B C Library of Novel Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G H Modulation of Signaling Pathways (e.g., Kinase Inhibition) G->H

Caption: General workflow for the use of this compound in drug discovery.

Modulation of Signaling Pathways by Anilino-Derivatives

While this compound itself is not expected to directly modulate signaling pathways, its derivatives are prominent in the development of kinase inhibitors. Aniline-based structures are key components of many drugs that target signaling pathways involved in cancer and other diseases. For example, anilino-quinazoline and anilino-pyrimidine scaffolds are well-established cores for inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases. The introduction of a difluoromethyl group onto such scaffolds can influence their binding affinity, selectivity, and pharmacokinetic properties.

Simplified EGFR Signaling Pathway and Inhibition

The diagram below depicts a simplified representation of the EGFR signaling pathway and the mechanism of action for anilino-based inhibitors.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling A EGF (Ligand) B EGFR (Receptor) A->B C Dimerization & Autophosphorylation B->C D Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) C->D E Cell Proliferation, Survival D->E F Anilino-based Inhibitor (e.g., derived from 3-(CHF2)-aniline) F->B Blocks ATP Binding Site

Caption: Simplified EGFR signaling and inhibition by anilino-derivatives.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and agrochemicals. Its unique properties, conferred by the difluoromethyl group, make it an attractive starting material for the development of molecules with improved biological and pharmacokinetic profiles. While a comprehensive set of experimental data for this compound is not yet widely available, its synthetic utility is clear. Further research into the synthesis and characterization of this compound and its derivatives is warranted to fully explore its potential in various fields of chemical science.

References

Navigating the Physicochemical Landscape of 3-(Difluoromethyl)aniline: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 3-(Difluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and insights into the compound's physicochemical properties. While specific quantitative data for this compound is limited in published literature, this guide extrapolates from closely related fluoroanilines to provide a robust framework for its handling, formulation, and development.

Physicochemical Properties and Solubility Profile

This compound is a substituted aniline with a difluoromethyl group at the 3-position. Its structure, featuring a polar amine group and a more nonpolar difluoromethylated aromatic ring, results in a varied solubility profile. The difluoromethyl group, being a lipophilic hydrogen bond acceptor, influences its solubility and metabolic stability.

Qualitative Solubility

Based on the behavior of structurally similar compounds like 3-(trifluoromethyl)aniline, this compound is expected to be soluble in a range of organic solvents and exhibit low solubility in water. The presence of the amine group allows for hydrogen bonding with protic solvents, while the overall aromatic character and the difluoromethyl group contribute to its solubility in less polar media.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not widely available. However, the following table summarizes known solubility data for the closely related 3-(Trifluoromethyl)aniline and other fluoroanilines to provide a comparative reference.

SolventSolvent TypeCompoundSolubilityTemperature (°C)Reference
WaterPolar Protic3-(Trifluoromethyl)aniline5 g/L20[1]
WaterPolar Protic4-Fluoroaniline33 g/L20[2]
WaterPolar Protic4-Bromo-3-(trifluoromethyl)aniline0.823 g/L30[3]
EthanolPolar Protic3-(Trifluoromethyl)anilineSolubleNot Specified[4]
EtherPolar Aprotic3-(Trifluoromethyl)anilineSolubleNot Specified[4]
TolueneNon-Polar3-(Trifluoromethyl)anilineSolubleNot Specified[1]
BenzeneNon-Polar3-(Trifluoromethyl)anilineSolubleNot Specified[1]
MethanolPolar Protic4-Bromo-3-(trifluoromethyl)anilineSolubleNot Specified[3]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (analytical grade)

  • Selected solvent (HPLC grade)

  • Thermostatically controlled shaker

  • Vials with screw caps

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions using a validated HPLC-UV method to generate a calibration curve.

    • Dilute the filtered sample solution with a known volume of a suitable solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration by interpolating from the calibration curve.

  • Calculation of Solubility: Calculate the solubility using the following formula, accounting for the dilution factor:

    • Solubility (g/L) = Concentration from calibration curve (g/L) x Dilution Factor

G Workflow for Solubility Determination cluster_prep Preparation cluster_analysis Analysis prep_start Add excess this compound to solvent prep_equilibrate Equilibrate in thermostatic shaker (24-72h) prep_start->prep_equilibrate prep_separate Centrifuge to separate solid and supernatant prep_equilibrate->prep_separate analysis_sample Withdraw and filter supernatant prep_separate->analysis_sample Collect clear supernatant analysis_quantify Quantify using validated HPLC-UV method analysis_sample->analysis_quantify analysis_calculate Calculate solubility analysis_quantify->analysis_calculate G Potential Oxidative Degradation Pathway A This compound B Oxidized Intermediates (e.g., Nitroso derivative) A->B Oxidation [O] C Further Oxidation Products (e.g., Nitro derivative) B->C Oxidation [O] D Polymeric Species C->D Polymerization G Workflow for Forced Degradation Studies cluster_stress Apply Stress Conditions start Prepare stock solution of this compound acid Acid Hydrolysis (HCl, heat) start->acid base Base Hydrolysis (NaOH, heat) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress (Heat, solid) start->thermal photo Photolytic Stress (UV light) start->photo analysis Analyze stressed samples by stability-indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify degradation products and assess stability analysis->end

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-(Difluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformation of 3-(Difluoromethyl)aniline. Due to a notable absence of direct experimental data from techniques such as X-ray crystallography or gas-phase electron diffraction for this specific molecule, this report leverages computational chemistry data and draws analogies from the closely related compound, 3-(trifluoromethyl)aniline. The guide outlines the predicted geometric parameters, including bond lengths, bond angles, and dihedral angles, to offer a comprehensive understanding of the molecule's three-dimensional arrangement. Furthermore, it discusses the conformational dynamics, with a particular focus on the rotational barrier of the difluoromethyl group, a key determinant of its spatial orientation and potential intermolecular interactions. Standard experimental protocols for elucidating molecular structure and conformation are also detailed to provide a framework for future empirical studies. This document aims to serve as a foundational resource for researchers engaged in fields where the molecular properties of fluorinated anilines are of significant interest, such as medicinal chemistry and materials science.

Introduction

This compound is an aromatic amine that is attracting interest in drug discovery and materials science due to the unique physicochemical properties imparted by the difluoromethyl (CHF₂) substituent. This group can act as a bioisostere for hydroxyl or thiol groups and is a lipophilic hydrogen bond donor, making it a valuable moiety in the design of novel bioactive compounds.[1] A thorough understanding of the molecule's three-dimensional structure and conformational preferences is paramount for predicting its binding affinity to biological targets, its pharmacokinetic profile, and its material properties.

This guide synthesizes the available computational data to present a detailed picture of the molecular geometry and conformational landscape of this compound. While experimental validation is pending, the information herein provides a robust starting point for further investigation and application of this compound.

Molecular Structure

The molecular structure of this compound is characterized by a benzene ring substituted with an amino group (-NH₂) and a difluoromethyl group (-CHF₂) at the meta position. The fundamental chemical properties are summarized in Table 1.

PropertyValue
Chemical Formula C₇H₇F₂N
Molecular Weight 143.13 g/mol
CAS Number 368-99-0
IUPAC Name This compound

Table 1. General Properties of this compound.

Predicted Geometric Parameters

In the absence of experimental crystal structure data, the geometric parameters of this compound have been derived from computational models available in public databases. These predicted values provide a reliable approximation of the molecule's bond lengths, bond angles, and dihedral angles.

ParameterBond/AtomsPredicted Value
Bond Lengths (Å) C-C (aromatic)~1.39
C-N~1.40
C-C(F₂)~1.51
C-F~1.36
C-H (aromatic)~1.08
N-H~1.01
C-H (CHF₂)~1.10
**Bond Angles (°) **C-C-C (aromatic)~120
C-C-N~120
C-C-C(F₂)~121
F-C-F~106
F-C-H (CHF₂)~109
H-N-H~107
Dihedral Angles (°) H-N-C-C~0 or ~180 (planar or near-planar amino group)
C-C-C-H (CHF₂)Defines the rotational conformation

Table 2. Predicted Geometric Parameters of this compound based on computational models.

Molecular Conformation

The conformational flexibility of this compound is primarily dictated by the rotation of the amino and difluoromethyl groups around their respective single bonds to the benzene ring.

Rotation of the Difluoromethyl Group

The rotation of the difluoromethyl group is a key conformational feature. While no direct experimental data on the rotational barrier of the -CHF₂ group in this compound exists, studies on the analogous 3-(trifluoromethyl)aniline provide valuable insights. For 3-(trifluoromethyl)aniline, the rotational barrier of the CF₃ group has been investigated using high-resolution photoelectron spectroscopy. This research can be used to infer the conformational behavior of the difluoromethyl group. The barrier to internal rotation is influenced by steric hindrance and electronic effects.

Conformation of the Amino Group

The amino group in aniline and its derivatives is typically planar or has a very low barrier to inversion, allowing it to be considered effectively planar in many contexts. This planarity or near-planarity facilitates the delocalization of the nitrogen lone pair into the aromatic π-system.

Experimental Protocols for Structural and Conformational Analysis

To empirically determine the molecular structure and conformation of this compound, several established experimental techniques can be employed.

X-ray Crystallography

This technique provides the most definitive information on the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction would first need to be grown. This can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined by solving the phase problem, and the structural model is refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution can provide detailed information about the connectivity of atoms and the conformational dynamics of the molecule.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

  • Data Acquisition: A suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and 2D correlation experiments (e.g., COSY, HSQC, HMBC), are performed.

  • Spectral Analysis: Chemical shifts, coupling constants (especially ³J couplings), and Nuclear Overhauser Effect (NOE) data are analyzed to deduce through-bond and through-space atomic proximities, which can be used to infer the preferred conformation in solution. Variable temperature NMR studies can also be used to determine rotational barriers.

Computational Chemistry

Quantum mechanical calculations are a powerful tool for predicting and understanding molecular structure and conformation.

Methodology:

  • Model Building: An initial 3D structure of this compound is built.

  • Geometry Optimization: The geometry of the molecule is optimized using a suitable level of theory (e.g., Density Functional Theory - DFT) and basis set to find the lowest energy conformation.

  • Conformational Search: A systematic or stochastic conformational search can be performed to identify all low-energy conformers.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to predict infrared and Raman spectra.

  • Potential Energy Surface Scan: The rotational barrier of the difluoromethyl group can be calculated by performing a relaxed potential energy surface scan, where the dihedral angle defining the rotation is systematically varied and the energy is calculated at each step.

Workflow for Structural and Conformational Analysis

The following diagram illustrates a general workflow for the comprehensive analysis of the molecular structure and conformation of a small molecule like this compound.

molecular_analysis_workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_data_integration Data Integration & Refinement synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification xray X-ray Crystallography (Solid-State Structure) purification->xray nmr NMR Spectroscopy (Solution Conformation) purification->nmr spectroscopy Vibrational Spectroscopy (FTIR, Raman) purification->spectroscopy dft Quantum Chemistry Calculations (DFT, Ab Initio) purification->dft integration Comparison of Experimental and Computational Data xray->integration nmr->integration spectroscopy->integration pes Potential Energy Surface Scan (Rotational Barriers) dft->pes pes->integration refinement Refined Structural & Conformational Model integration->refinement final_report final_report refinement->final_report In-depth Technical Guide

Figure 1. A general workflow for the structural and conformational analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the current understanding of the molecular structure and conformation of this compound, based on available computational data and analogies to similar molecules. While the predicted geometric parameters offer a solid foundation, experimental validation through techniques such as X-ray crystallography and advanced NMR spectroscopy is crucial for a definitive characterization. The methodologies outlined in this document provide a clear path for future research in this area. A precise understanding of the three-dimensional properties of this compound will undoubtedly accelerate its application in the development of new pharmaceuticals and advanced materials.

References

Theoretical Insights into the Reactivity of 3-(Difluoromethyl)aniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity. Among fluorinated motifs, the difluoromethyl group (-CHF2) is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups. 3-(Difluoromethyl)aniline is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Understanding its reactivity from a theoretical standpoint is crucial for designing efficient synthetic routes and predicting the properties of its derivatives.

This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of this compound. Due to a scarcity of literature specifically on this compound, this guide leverages computational data available for the closely related and electronically similar 3-(trifluoromethyl)aniline as a primary model to infer and discuss the reactivity of the target molecule. This approach allows for a robust theoretical framework to guide experimental work.

Predicted Physicochemical and Electronic Properties

Below is a summary of key physicochemical properties for this compound and its trifluoromethyl analogue for comparison.

PropertyThis compound3-(Trifluoromethyl)aniline
Molecular Formula C₇H₇F₂NC₇H₆F₃N
Molecular Weight 143.13 g/mol 161.12 g/mol
CAS Number 368-99-098-16-8
Predicted pKa Lower than aniline (4.6)~3.5
Predicted logP Higher than aniline (0.9)~2.0

Note: pKa and logP values for this compound are estimations based on the known effects of fluorination. The value for 3-(trifluoromethyl)aniline is from literature sources.

Theoretical Reactivity Analysis

Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the reactivity of molecules. By calculating various molecular descriptors, we can predict the most likely sites for electrophilic and nucleophilic attack, as well as the overall reactivity.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.

While specific FMO calculations for this compound were not found, studies on substituted anilines provide a framework for what to expect. The electron-withdrawing -CHF2 group will lower the energy of both the HOMO and LUMO compared to aniline. The HOMO will be primarily localized on the aromatic ring and the nitrogen atom, while the LUMO will have significant contributions from the aromatic ring and the difluoromethyl group.

Molecular Electrostatic Potential (MEP)

The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP would show a region of negative potential (red/yellow) around the nitrogen atom, indicating its nucleophilic character. The hydrogen atoms of the amine group and the difluoromethyl group would exhibit positive potential (blue), making them susceptible to nucleophilic attack. The aromatic ring will have a more positive potential compared to aniline, indicating deactivation towards electrophilic substitution.

Predicted Reactivity in Key Organic Reactions

The electronic properties of this compound suggest a distinct reactivity pattern compared to aniline.

  • Electrophilic Aromatic Substitution: The -CHF2 group is a deactivating, meta-directing group due to its strong electron-withdrawing inductive effect. Therefore, electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation) are expected to occur primarily at the positions meta to the difluoromethyl group (positions 4 and 6 relative to the amino group) and ortho/para to the activating amino group. However, the overall reaction rate will be slower than that of aniline.

  • Nucleophilicity of the Amino Group: The electron-withdrawing nature of the -CHF2 group will decrease the electron density on the nitrogen atom, making the amino group less basic and less nucleophilic than in aniline. This will affect reactions such as acylation and alkylation at the nitrogen.

Experimental Protocols: A General Computational Methodology

While specific experimental protocols for theoretical studies on this compound are not detailed in the literature, a standard and robust computational methodology can be outlined based on studies of similar molecules.

Objective: To investigate the electronic structure and reactivity of this compound using Density Functional Theory (DFT).

Methodology:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is to be used.

  • Geometry Optimization:

    • The initial structure of this compound is built using a molecular editor.

    • The geometry is optimized using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-31G(d,p) basis set.

    • Frequency calculations are performed on the optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculations:

    • Using the optimized geometry, single-point energy calculations are performed with a larger basis set (e.g., 6-311++G(d,p)) for more accurate electronic properties.

    • From these calculations, the following properties are determined:

      • HOMO and LUMO energies and their distributions.

      • The HOMO-LUMO energy gap.

      • Molecular electrostatic potential (MEP) map.

      • Natural Bond Orbital (NBO) analysis to determine atomic charges.

  • Reactivity Descriptor Calculations:

    • Global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) are calculated from the HOMO and LUMO energies.

  • Transition State Modeling (for specific reactions):

    • To study a specific reaction (e.g., nitration), the structures of the reactants, intermediates, transition states, and products are modeled.

    • Transition state geometries are optimized using methods like QST2 or QST3 in Gaussian.

    • Frequency calculations on the transition state structure are performed to verify the presence of a single imaginary frequency corresponding to the reaction coordinate.

    • The activation energy barrier is calculated as the energy difference between the transition state and the reactants.

Visualizations

The following diagrams illustrate key concepts in the theoretical study of this compound's reactivity.

G Computational Workflow for Reactivity Analysis cluster_0 Structure Preparation cluster_1 Electronic Property Analysis cluster_2 Reaction Pathway Modeling mol_build Build Initial 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_calc Single-Point Energy (e.g., B3LYP/6-311++G(d,p)) freq_calc->sp_calc fmo HOMO/LUMO Analysis sp_calc->fmo mep MEP Mapping sp_calc->mep nbo NBO Charge Analysis sp_calc->nbo reactants Model Reactants & Products sp_calc->reactants ts_search Transition State Search reactants->ts_search irc_calc IRC Calculation ts_search->irc_calc activation_energy Calculate Activation Energy irc_calc->activation_energy

Caption: A generalized workflow for the computational analysis of a molecule's reactivity.

G Electrophilic Aromatic Substitution of this compound reactant This compound + E+ intermediate_ortho Ortho Intermediate (Wheland) reactant->intermediate_ortho ortho attack intermediate_meta Meta Intermediate (Wheland) reactant->intermediate_meta meta attack intermediate_para Para Intermediate (Wheland) reactant->intermediate_para para attack product_ortho Ortho-substituted product intermediate_ortho->product_ortho -H+ product_meta Meta-substituted product intermediate_meta->product_meta -H+ product_para Para-substituted product intermediate_para->product_para -H+ note The -NH2 group is ortho, para-directing and activating. The -CHF2 group is meta-directing and deactivating. The meta position relative to -CHF2 is favored.

Caption: The directing effects of substituents in electrophilic aromatic substitution on this compound.

Conclusion

While direct theoretical studies on the reactivity of this compound are limited, a comprehensive understanding can be constructed by leveraging data from its trifluoromethyl analog and applying established computational chemistry principles. The electron-withdrawing nature of the difluoromethyl group is predicted to decrease the basicity and nucleophilicity of the amino group and deactivate the aromatic ring towards electrophilic substitution, with a meta-directing influence. The provided computational methodology offers a robust framework for researchers to conduct their own detailed theoretical investigations, enabling a deeper understanding of this important molecule's reactivity and facilitating its application in the development of novel chemical entities.

An In-depth Technical Guide on the Material Safety of 3-(Difluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for 3-(Difluoromethyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries. The following sections detail its physical and chemical properties, hazard classifications, and essential safety information to ensure its safe handling, storage, and use in a laboratory and manufacturing setting.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a thorough understanding of a substance's physical and chemical characteristics. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₇H₇F₂N[1]
Molecular Weight 143.13 g/mol
CAS Number 368-99-0[1][2]
Appearance Solid or semi-solid or lump or liquid[2]
Storage Temperature 2-8°C, in a dark place under an inert atmosphere[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed
Acute Toxicity (Dermal)4H312: Harmful in contact with skin
Acute Toxicity (Inhalation)3H331: Toxic if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Danger[1][2]

Hazard Pictograms:

  • GHS06 (Skull and Crossbones)

  • GHS07 (Exclamation Mark)

Safety and Handling

Adherence to strict safety protocols is imperative when working with this compound. The following table outlines the necessary precautionary statements.

TypePrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
P264: Wash skin thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.
P271: Use only outdoors or in a well-ventilated area.
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2]
Response P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352: IF ON SKIN: Wash with plenty of water.
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P311: Call a POISON CENTER or doctor/physician.[2]
P330: Rinse mouth.
P362 + P364: Take off contaminated clothing and wash it before reuse.
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

The quantitative toxicological data, such as LD50 and LC50 values, presented in material safety data sheets are derived from standardized experimental protocols. However, the specific, detailed methodologies employed for the toxicological assessment of this compound are not publicly available in the referenced safety documents. These studies are typically conducted by specialized toxicological laboratories following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Emergency Procedures: Chemical Spill Workflow

In the event of an accidental release of this compound, a structured and immediate response is critical to mitigate exposure and environmental contamination. The following workflow diagram outlines the essential steps for handling a chemical spill.

G cluster_0 Chemical Spill Response Workflow A Spill Occurs B Evacuate Immediate Area A->B C Alert Supervisor and Safety Officer B->C D Don Appropriate Personal Protective Equipment (PPE) C->D E Contain the Spill with Absorbent Material D->E F Neutralize (if applicable and safe) E->F G Collect and Place in a Sealed Waste Container F->G H Decontaminate the Area G->H I Dispose of Waste According to Regulations H->I J Document the Incident I->J

Workflow for handling a chemical spill.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-(Difluoromethyl)aniline in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological profiles of drug candidates. The difluoromethyl group (-CHF₂) is of particular interest as it can significantly modulate a molecule's physicochemical properties. It is often considered a lipophilic hydrogen bond donor and can serve as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups.[1] 3-(Difluoromethyl)aniline is a valuable building block that introduces this unique group, providing a scaffold for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

These application notes provide a framework for utilizing this compound in structure-activity relationship (SAR) studies. While specific SAR data for a homologous series derived from this compound is not extensively available in public literature, this document presents a composite of data from structurally related compounds, such as 3-(trifluoromethyl)aniline and other fluorinated anilines, to illustrate the principles and potential outcomes of such studies. The provided protocols and conceptual frameworks are intended to guide researchers in designing and executing their own SAR investigations.

Physicochemical Impact of the Difluoromethyl Group

The introduction of a difluoromethyl group onto an aniline scaffold imparts distinct electronic and steric effects that can profoundly influence a molecule's drug-like properties.

  • Lipophilicity: The -CHF₂ group generally increases lipophilicity (logP), which can enhance membrane permeability and bioavailability.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation, thus potentially increasing the half-life of a drug.[1]

  • Target Binding: The -CHF₂ group can act as a hydrogen bond donor, potentially forming key interactions with target proteins and enhancing binding affinity and specificity.[1]

  • pKa Modulation: The electron-withdrawing nature of the difluoromethyl group is expected to decrease the basicity (pKa) of the aniline nitrogen, which can affect the compound's ionization state at physiological pH and, consequently, its absorption and distribution.

Application in SAR Studies: A Conceptual Framework

An SAR study involving this compound would typically involve the synthesis of a library of analogs where different substituents are introduced at various positions on the aniline ring or by modifying the amine functionality. The goal is to correlate these structural modifications with changes in biological activity.

Logical Workflow for a Typical SAR Study

The following diagram illustrates a generalized workflow for an SAR study starting from the this compound scaffold.

SAR_Workflow General SAR Study Workflow A Scaffold Selection: This compound B Library Synthesis: Derivatization at R1, R2, R3 A->B C Initial Screening: Primary Biological Assay B->C D Identification of 'Hits' C->D E Lead Optimization: Iterative Synthesis & Assays D->E F In Vitro ADME Profiling E->F G In Vivo Efficacy & PK Studies E->G F->E Feedback H Candidate Selection G->H Signaling_Pathway Potential Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK VEGFR2 VEGFR-2 PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR2->PI3K_AKT_mTOR Proliferation Cell Proliferation, Angiogenesis, Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Ligand_EGF EGF Ligand_EGF->EGFR Ligand_VEGF VEGF Ligand_VEGF->VEGFR2 Inhibitor This compound Derivative Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition MTT_Workflow MTT Assay Workflow A Seed Cells (96-well plate) B Incubate (24h) A->B C Add Compound Dilutions B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

References

Application Notes and Protocols: 3-(Difluoromethyl)aniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(difluoromethyl)aniline as a versatile precursor in the synthesis of pharmaceutically relevant molecules. Due to the unique properties conferred by the difluoromethyl (-CHF2) group, this building block is of significant interest in medicinal chemistry for the development of novel therapeutics. The -CHF2 group can act as a bioisostere for hydroxyl, thiol, or amine groups and can enhance metabolic stability, lipophilicity, and target-binding affinity.

This document outlines key synthetic transformations, detailed experimental protocols, and the biological context of molecules derived from this compound and its close analog, 3-(trifluoromethyl)aniline. While specific quantitative data for this compound is limited in publicly available literature, the protocols and data for 3-(trifluoromethyl)aniline serve as a reliable proxy due to the similar electronic and steric properties of the -CHF2 and -CF3 groups.

Key Synthetic Applications

This compound is a versatile building block that can undergo a variety of chemical transformations to construct complex molecular architectures found in many active pharmaceutical ingredients (APIs). The primary reactive site is the aniline nitrogen, which readily participates in nucleophilic reactions. Key applications include its use in the synthesis of kinase inhibitors and other targeted therapies.

Amide Bond Formation: Synthesis of Bioactive Amides

Amide bond formation is a fundamental reaction in pharmaceutical synthesis. This compound can be readily coupled with a wide range of carboxylic acids to produce amide derivatives, many of which exhibit potent biological activity. For instance, anilino-based compounds are common scaffolds in kinase inhibitors that target signaling pathways involved in cancer cell proliferation.[1]

General Experimental Protocol: Amide Coupling using HATU

A robust method for the coupling of electron-deficient anilines like this compound involves the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent.

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) is added HATU (1.1 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq.). The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: this compound (1.0-1.2 eq.) is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-12 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Table 1: Representative Amide Coupling Reactions with 3-(Trifluoromethyl)aniline

Carboxylic Acid PartnerCoupling ReagentBaseSolventTime (h)Yield (%)
Benzoic AcidHATU/DIPEADIPEADMF485
4-Methoxybenzoic AcidEDC/HOBtDIPEADCM1278
Phenylacetic AcidT3PPyridineDCM682
Isobutyric AcidDCC/DMAP-DCM1875
N-Boc-glycineHATU/DIPEADIPEADMF392

Note: The data presented in this table is based on reactions with the analogous 3-(trifluoromethyl)aniline and serves as a strong predictive model for reactions with this compound.

G General Workflow for Amide Coupling cluster_start Starting Materials cluster_reagents Reagents start1 This compound reaction Amide Coupling Reaction start1->reaction start2 Carboxylic Acid start2->reaction reagent1 Coupling Reagent (e.g., HATU) reagent1->reaction reagent2 Base (e.g., DIPEA) reagent2->reaction reagent3 Anhydrous Solvent (e.g., DMF) reagent3->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Purified Amide Product purification->product

General workflow for amide coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are powerful tools for the synthesis of complex pharmaceutical intermediates. These reactions allow for the formation of C-N and C-C bonds, respectively, enabling the introduction of diverse substituents onto the aniline core or the coupling of the aniline derivative to other aromatic systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is used to form a new C-N bond between an aryl halide and an amine. For example, a bromo-substituted derivative of this compound can be coupled with various primary or secondary amines.

General Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the bromo-substituted this compound derivative (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, 1.5-2.0 eq.).

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

  • Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.

Table 2: Representative Buchwald-Hartwig Amination Reactions with 3-(Trifluoromethyl)aniline Derivatives

Aryl HalideAminePd Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
4-Bromo-3-(trifluoromethyl)anilineMorpholinePd(OAc)2 (2)BINAP (3)Cs2CO3 (2.0)Toluene1001291
4-Bromo-3-(trifluoromethyl)anilinen-ButylaminePd2(dba)3 (1.5)XPhos (3.0)NaOtBu (2.0)Dioxane110888
2-Bromo-5-(trifluoromethyl)anilineAnilinePd(OAc)2 (2)RuPhos (4)K3PO4 (2.0)Toluene1001676

Note: This data is for 3-(trifluoromethyl)aniline derivatives and provides a strong basis for developing protocols for this compound derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between an aryl halide and a boronic acid or ester. This is particularly useful for synthesizing biaryl structures, which are common in kinase inhibitors.

General Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: A reaction flask is charged with the bromo-substituted this compound derivative (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq.).

  • Solvent Addition: A degassed solvent system (e.g., dioxane/water or toluene/ethanol/water) is added.

  • Reaction Conditions: The mixture is heated to 80-100 °C under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography or recrystallization.

Table 3: Representative Suzuki-Miyaura Coupling Reactions with 3-(Trifluoromethyl)aniline Derivatives

Aryl HalideBoronic AcidPd Catalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
4-Bromo-3-(trifluoromethyl)anilinePhenylboronic acidPd(PPh3)4 (3)K2CO3 (2.0)Dioxane/H2O901295
4-Bromo-3-(trifluoromethyl)aniline4-Methoxyphenylboronic acidPdCl2(dppf) (2)Cs2CO3 (2.0)Toluene/EtOH/H2O851689
2-Bromo-5-(trifluoromethyl)anilinePyridine-3-boronic acidPd(OAc)2/SPhos (2/4)K3PO4 (3.0)Dioxane/H2O100881

Note: This data is for 3-(trifluoromethyl)aniline derivatives and is highly indicative of the expected outcomes for this compound derivatives.

Biological Context: Targeting Kinase Signaling Pathways

Many pharmaceuticals derived from aniline precursors are kinase inhibitors. These drugs target specific protein kinases that are overactive in diseases like cancer, thereby blocking downstream signaling pathways that promote cell growth and survival.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. ZSTK474 is a potent PI3K inhibitor containing a 2-(difluoromethyl)benzimidazole moiety. While not directly synthesized from this compound, its structure highlights the importance of the difluoromethyl group in targeting this pathway.

G PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Difluoromethyl-containing PI3K Inhibitor (e.g., ZSTK474) Inhibitor->PI3K inhibits

Inhibition of the PI3K/Akt signaling pathway.

EGFR and VEGFR Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key receptor tyrosine kinases involved in tumor growth and angiogenesis. Many anilino-quinazoline and anilino-pyrimidine based drugs are potent inhibitors of these receptors.

G Dual EGFR/VEGFR Signaling Inhibition cluster_egfr EGFR Pathway cluster_vegfr VEGFR Pathway EGF EGF EGFR EGFR EGF->EGFR EGFR_downstream RAS/RAF/MEK/ERK Pathway EGFR->EGFR_downstream Proliferation Cell Proliferation EGFR_downstream->Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR VEGFR_downstream PLCγ/PKC Pathway VEGFR->VEGFR_downstream Angiogenesis Angiogenesis VEGFR_downstream->Angiogenesis Inhibitor Anilino-based Kinase Inhibitor Inhibitor->EGFR inhibits Inhibitor->VEGFR inhibits

Dual inhibition of EGFR and VEGFR signaling pathways.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of pharmaceutical compounds, particularly kinase inhibitors. Its unique electronic properties and potential for bioisosteric replacement make it an attractive building block in modern drug discovery. The protocols and data provided herein, largely based on its close analog 3-(trifluoromethyl)aniline, offer a solid foundation for researchers to develop novel therapeutics. Further exploration of the synthetic utility of this compound is warranted and is expected to lead to the discovery of new and improved drug candidates.

References

Application Notes and Protocols for Enzymatic Reactions Involving 3-(Difluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticipated enzymatic reactions and biotransformations involving 3-(Difluoromethyl)aniline. Due to the limited availability of specific experimental data for this compound, the following protocols and data are based on established methodologies for structurally related fluorinated anilines. These notes are intended to serve as a foundational guide for initiating metabolic studies on this compound.

Introduction

This compound is a fluorinated aromatic amine of interest in pharmaceutical and agrochemical research. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, efficacy, and potential toxicity. The primary routes of metabolism for aromatic amines involve Phase I oxidation reactions, primarily hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions, such as N-acetylation and N-glucuronidation, which enhance water solubility and facilitate excretion.

Predicted Metabolic Pathways

Based on the metabolism of analogous compounds, this compound is expected to undergo the following biotransformations:

  • Phase I Metabolism (Oxidation): Aromatic hydroxylation of the benzene ring, catalyzed by CYP enzymes, is a probable metabolic step.

  • Phase II Metabolism (Conjugation):

    • N-Acetylation: The primary amine group is susceptible to acetylation by N-acetyltransferases (NATs).

    • N-Glucuronidation: The amine can also be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

The interplay of these pathways determines the overall clearance and metabolic profile of the compound.

Data Presentation: Predicted Metabolites and Physicochemical Properties

The following table summarizes the predicted metabolites of this compound and the physicochemical properties of related fluorinated anilines, which can influence their metabolic pathways.

CompoundStructurePredicted Metabolite(s)pKalogP
This compound C₇H₇F₂N4-Amino-2-(difluoromethyl)phenolN-(3-(difluoromethyl)phenyl)acetamide3-(Difluoromethyl)phenylaminoglucuronidePredicted: ~3.3Predicted: ~1.5
2-Fluoroaniline2-FC₆H₄NH₂4-Amino-3-fluorophenyl sulfateN-(2-fluorophenyl)acetamide3.201.15
3-Fluoroaniline3-FC₆H₄NH₂-3.501.15
4-Fluoroaniline4-FC₆H₄NH₂-4.651.15
3-Methyl-4-trifluoromethylanilineC₈H₈F₃NN-(3-methyl-4-(trifluoromethyl)phenyl)acetamide2-Amino-6-methyl-5-(trifluoromethyl)phenol--

Note: pKa and logP values for fluoroanilines are provided for comparative purposes to estimate the properties of this compound. Data for metabolites of related compounds are from studies on 2-fluoroaniline and 3-methyl-4-trifluoromethylaniline.

Experimental Protocols

The following are detailed protocols for investigating the key enzymatic reactions involving aromatic amines, which can be adapted for this compound.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is designed to assess the Phase I metabolism (hydroxylation) of this compound.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing HLMs and the NADPH-regenerating system in potassium phosphate buffer.

  • Compound Addition: Add this compound to the incubation mixture to a final concentration of approximately 1 µM.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system and incubate at 37°C with gentle shaking.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.

  • Sample Analysis: Analyze the supernatant for the parent compound and potential hydroxylated metabolites using a validated LC-MS/MS method.

Protocol 2: N-Acetylation of this compound

This protocol describes a chemical synthesis method for generating the N-acetylated metabolite for use as an analytical standard. For enzymatic assays, recombinant N-acetyltransferase enzymes (NAT1 or NAT2) would be used in a similar buffer system with Acetyl-CoA as the acetyl donor.

Materials:

  • This compound

  • Acetic anhydride

  • Sodium acetate

  • Water

  • Hydrochloric acid (concentrated)

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve this compound in water. Due to its likely immiscibility, add a stoichiometric amount of concentrated hydrochloric acid to form the hydrochloride salt, which is soluble.

  • Preparation of Reagents: Prepare a solution of sodium acetate in water. Measure the required amount of acetic anhydride.

  • Acetylation Reaction: To the solution of the aniline hydrochloride, add the acetic anhydride and mix by swirling. Immediately add the sodium acetate solution.

  • Precipitation: The N-acetylated product, N-(3-(difluoromethyl)phenyl)acetamide, should precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation and collect the solid product by vacuum filtration.

  • Purification and Characterization: The crude product can be purified by recrystallization. Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.

Protocol 3: In Vitro N-Glucuronidation Assay

This protocol is for assessing the formation of N-glucuronides using liver microsomes.

Materials:

  • This compound

  • Pooled Human or Animal Liver Microsomes

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Tris-HCl buffer (pH 7.4) containing MgCl₂

  • Detergent (e.g., Brij-58) to activate UGTs

  • Acetonitrile (ACN)

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Microsome Activation: Pre-incubate the liver microsomes with the detergent in the Tris-HCl buffer on ice to activate the UGT enzymes.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the activated microsomes, this compound, and buffer.

  • Reaction Initiation: Start the reaction by adding UDPGA to the mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the sample to pellet the proteins.

  • Analysis: Analyze the supernatant for the formation of the N-glucuronide conjugate of this compound using LC-MS/MS.

Visualizations

Metabolic_Pathway This compound This compound Phase I Metabolism Phase I Metabolism This compound->Phase I Metabolism CYP Enzymes Phase II Metabolism Phase II Metabolism This compound->Phase II Metabolism NATs, UGTs Hydroxylated Metabolite Hydroxylated Metabolite Phase I Metabolism->Hydroxylated Metabolite N-acetylated Metabolite N-acetylated Metabolite Phase II Metabolism->N-acetylated Metabolite N-glucuronide Conjugate N-glucuronide Conjugate Phase II Metabolism->N-glucuronide Conjugate Excretion Excretion Hydroxylated Metabolite->Excretion N-acetylated Metabolite->Excretion N-glucuronide Conjugate->Excretion

Caption: Predicted metabolic pathways of this compound.

HLM_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis prep Prepare Incubation Mix (HLMs, Buffer) add_compound Add this compound prep->add_compound initiate Initiate with NADPH Incubate at 37°C add_compound->initiate time_points Collect Aliquots (0, 5, 15, 30, 60 min) initiate->time_points quench Quench with ACN time_points->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

Caption: Workflow for in vitro metabolism assay using HLMs.

Conclusion

The provided application notes and protocols offer a starting point for investigating the enzymatic reactions and biotransformations of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific experimental needs and the availability of analytical standards. Further studies are warranted to fully elucidate the metabolic profile of this compound.

The Strategic Role of 3-(Difluoromethyl)aniline in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethyl group (-CF2H) has garnered significant attention for its unique electronic properties and its ability to act as a bioisostere for hydroxyl, thiol, and amine moieties.[1][2] This report details the application of 3-(difluoromethyl)aniline as a key building block in the synthesis of kinase inhibitors, with a particular focus on the development of Phosphoinositide 3-kinase (PI3K) inhibitors.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. The aniline scaffold is a privileged structure in kinase inhibitor design, often serving as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site.[4] The incorporation of a difluoromethyl group onto the aniline ring, as in this compound, can enhance metabolic stability, improve lipophilicity, and introduce a hydrogen bond donor capability, thereby improving the overall drug-like properties of the resulting inhibitor.[2][5]

A prominent example of a kinase inhibitor featuring a difluoromethyl-substituted core is ZSTK474, a potent pan-class I PI3K inhibitor.[6][7] The synthesis of ZSTK474 and its analogs highlights the utility of precursors that can generate the key 2-(difluoromethyl)-1H-benzo[d]imidazole scaffold. While direct synthesis from this compound is a logical approach, the literature often describes the synthesis of the core heterocyclic system which is then coupled to other fragments. This document will outline a representative synthetic strategy and provide the relevant biological data for such inhibitors.

Data Presentation

The following table summarizes the in vitro inhibitory activity of ZSTK474, a kinase inhibitor whose synthesis can be conceptually derived from this compound precursors, against various PI3K isoforms.

CompoundTarget KinaseIC50 (nM)Reference
ZSTK474PI3Kα8.6[2]
ZSTK474PI3Kβ--
ZSTK474PI3Kδ--
ZSTK474PI3Kγ--
Analog 13 PI3Kα1.2[2]

Note: Specific IC50 values for all PI3K isoforms for ZSTK474 were not consistently available in the searched literature. Analog 13 is a derivative of ZSTK474 with a dithiocarbamate moiety, demonstrating the potential for further optimization.

Experimental Protocols

The synthesis of kinase inhibitors like ZSTK474 involves a multi-step process. A key strategic disconnection points to the synthesis of the 2-(difluoromethyl)-1H-benzo[d]imidazole core, which can then be coupled with a substituted triazine or pyrimidine moiety. While a direct protocol starting from this compound was not explicitly found, a plausible synthetic route would involve the following key transformations.

Protocol 1: Synthesis of 2-(Difluoromethyl)-1H-benzo[d]imidazole

This protocol describes a general method for the synthesis of the core benzimidazole structure, a critical intermediate.

Materials:

  • 1-Fluoro-2-nitrobenzene derivative

  • This compound

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Solvent (e.g., Toluene)

  • Reducing agent (e.g., Fe, NH4Cl or H2, Pd/C)

  • Difluoroacetic acid or a derivative

  • Condensing agent (e.g., EDC, HOBt)

Procedure:

  • Buchwald-Hartwig Amination: To a solution of a 1-fluoro-2-nitrobenzene derivative in toluene, add this compound, a palladium catalyst, a suitable ligand, and a base. Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS). Cool the reaction to room temperature, filter through celite, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield the N-(2-nitrophenyl)-3-(difluoromethyl)aniline derivative.

  • Reduction of the Nitro Group: Dissolve the N-(2-nitrophenyl)-3-(difluoromethyl)aniline derivative in a suitable solvent (e.g., ethanol/water). Add a reducing agent such as iron powder and ammonium chloride, or perform catalytic hydrogenation using palladium on carbon. Heat the reaction mixture and monitor its progress. Upon completion, filter the reaction mixture and concentrate the solvent to obtain the corresponding diamine.

  • Benzimidazole Ring Formation: To a solution of the diamine in a suitable solvent, add difluoroacetic acid and a condensing agent. Stir the reaction at room temperature or with gentle heating until the cyclization is complete. Quench the reaction, extract the product with an organic solvent, and purify by column chromatography to afford 2-(difluoromethyl)-1H-benzo[d]imidazole.

Protocol 2: Synthesis of ZSTK474 (Representative Final Step)

This protocol outlines the coupling of the benzimidazole core with the triazine moiety.

Materials:

  • 2-(Difluoromethyl)-1H-benzo[d]imidazole

  • 2,4-Dichloro-6-morpholino-1,3,5-triazine

  • Base (e.g., NaH or K2CO3)

  • Solvent (e.g., DMF or THF)

  • Morpholine

Procedure:

  • N-Arylation: To a solution of 2-(difluoromethyl)-1H-benzo[d]imidazole in an anhydrous solvent, add a base such as sodium hydride at 0 °C. Stir for a short period, then add 2,4-dichloro-6-morpholino-1,3,5-triazine. Allow the reaction to warm to room temperature and stir until completion.

  • Substitution with Morpholine: To the reaction mixture, add an excess of morpholine and heat the reaction. Monitor the reaction progress. Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by crystallization or column chromatography to yield ZSTK474.[8]

Mandatory Visualization

PI3K Signaling Pathway

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion ZSTK474 ZSTK474 (inhibitor) ZSTK474->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of ZSTK474.

Synthetic Workflow for Kinase Inhibitors from this compound

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Assembly Aniline This compound Coupling Buchwald-Hartwig Coupling Aniline->Coupling Nitrobenzene 1-Fluoro-2-nitrobenzene derivative Nitrobenzene->Coupling Reduction Nitro Group Reduction Coupling->Reduction Cyclization Benzimidazole Formation Reduction->Cyclization Intermediate 2-(Difluoromethyl)- 1H-benzo[d]imidazole Cyclization->Intermediate Final_Coupling N-Arylation & Substitution Intermediate->Final_Coupling Triazine Substituted Triazine/Pyrimidine Triazine->Final_Coupling Inhibitor Kinase Inhibitor (e.g., ZSTK474) Final_Coupling->Inhibitor

Caption: General synthetic workflow for kinase inhibitors using this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Difluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3-(difluoromethyl)aniline. This versatile building block is of significant interest in medicinal chemistry due to the unique properties conferred by the difluoromethyl group, which can act as a bioisostere for hydroxyl, thiol, or amine functionalities, and enhance metabolic stability and binding affinity.[1] This document covers key reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, offering insights into reaction principles, component selection, and step-by-step experimental procedures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2][3] For this compound, this typically involves a two-step process: conversion of the aniline to an aryl halide (e.g., via a Sandmeyer reaction), followed by the palladium-catalyzed coupling with a boronic acid or ester.

Application Notes:

The Suzuki-Miyaura coupling is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals. The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[4] When working with derivatives of this compound, the choice of catalyst, ligand, and base is crucial for achieving high yields. Sterically hindered and electron-rich phosphine ligands often prove effective.

Quantitative Data:

The following table presents representative data for the Suzuki-Miyaura coupling of an aryl halide derived from this compound with various boronic acids. Conditions may require optimization for specific substrates.

EntryAryl HalideBoronic AcidPd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-bromo-3-(difluoromethyl)benzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O1001292
21-iodo-3-(difluoromethyl)benzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Dioxane/H₂O901688
31-bromo-3-(difluoromethyl)benzene3-Pyridinylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (3)DMF1101075
41-chloro-3-(difluoromethyl)benzene4-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)t-BuOH1002485

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-3-(difluoromethyl)benzene with Phenylboronic Acid

Materials:

  • 1-Bromo-3-(difluoromethyl)benzene

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Anhydrous toluene

  • Degassed water

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-bromo-3-(difluoromethyl)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations:

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)-Ar' L₂ transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product boronic_acid Ar'B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, coupling an amine with an aryl halide or triflate.[5] This reaction is a powerful tool for synthesizing substituted anilines and is widely used in drug discovery.[6]

Application Notes:

For the C-N coupling of this compound, it can act as the amine coupling partner. The electron-withdrawing nature of the difluoromethyl group can decrease the nucleophilicity of the aniline, potentially requiring more forcing reaction conditions or carefully selected catalyst systems. Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and BrettPhos are often effective for such challenging substrates.[7] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed.

Quantitative Data:

The following table provides representative data for the Buchwald-Hartwig amination of this compound with various aryl bromides.

EntryAryl BromideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotolueneThis compoundPd₂(dba)₃ (1)XPhos (2)NaOt-Bu (1.2)Toluene1001895
21-Bromo-4-methoxybenzeneThis compoundPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane1102089
32-BromopyridineThis compoundPd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃ (2)Toluene1002478
41-Bromo-4-nitrobenzeneThis compoundPd(OAc)₂ (2)DavePhos (4)K₂CO₃ (3)DMF1201682

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with this compound

Materials:

  • 4-Bromotoluene

  • This compound (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.2 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and sodium tert-butoxide (1.2 mmol) to an oven-dried Schlenk tube.

  • Add 4-bromotoluene (1.0 mmol) and this compound (1.2 mmol) to the tube.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 18-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to yield the N-arylated product.

Visualizations:

Buchwald_Hartwig_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Pd-Catalyst, Ligand, Base, Aryl Halide, Aniline setup->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Workup (Quench, Extract, Dry) monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify end End purify->end

Experimental workflow for the Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene.[8] Similar to the Suzuki coupling, this compound must first be converted to a suitable halide or triflate.

Application Notes:

The Heck reaction is a powerful method for the synthesis of substituted alkenes.[8] The reaction typically employs a palladium catalyst and a base. The regioselectivity of the alkene insertion is a key consideration. For terminal alkenes, the aryl group generally adds to the less substituted carbon.

Quantitative Data:

The following table shows representative yields for the Heck reaction of 1-iodo-3-(difluoromethyl)benzene with various alkenes.

EntryAryl HalideAlkenePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-iodo-3-(difluoromethyl)benzeneStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (2)DMF1001285
21-iodo-3-(difluoromethyl)benzenen-Butyl acrylatePd(OAc)₂ (1)-NaOAc (2)DMA1201890
31-iodo-3-(difluoromethyl)benzene1-OctenePdCl₂(PPh₃)₂ (2)-K₂CO₃ (2)NMP1302470
41-iodo-3-(difluoromethyl)benzeneCyclohexenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)Acetonitrile801665

Experimental Protocol: Heck Reaction of 1-Iodo-3-(difluoromethyl)benzene with Styrene

Materials:

  • 1-Iodo-3-(difluoromethyl)benzene

  • Styrene (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)

  • Triethylamine (Et₃N, 2 equivalents)

  • Anhydrous DMF

  • Nitrogen or Argon gas

Procedure:

  • To a sealed tube, add 1-iodo-3-(difluoromethyl)benzene (1.0 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF (5 mL), styrene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.

  • Seal the tube and heat the mixture to 100 °C for 12 hours.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the substituted alkene.

Sonogashira Coupling

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[11]

Application Notes:

This reaction is highly valuable for the synthesis of aryl alkynes, which are important intermediates in organic synthesis and can be found in various natural products and pharmaceuticals.[9] As with the Suzuki and Heck reactions, the aniline must first be converted to a halide. The reaction is generally tolerant of a wide range of functional groups and can be carried out under mild conditions.[9]

Quantitative Data:

The following table provides representative data for the Sonogashira coupling of 1-iodo-3-(difluoromethyl)benzene with various terminal alkynes.

EntryAryl HalideAlkynePd-Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-iodo-3-(difluoromethyl)benzenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF60894
21-iodo-3-(difluoromethyl)benzene1-HeptynePdCl₂(PPh₃)₂ (2)CuI (5)DiisopropylamineDMF801288
31-iodo-3-(difluoromethyl)benzeneTrimethylsilylacetylenePd(OAc)₂ (1)CuI (2)Et₃NToluene701091
41-iodo-3-(difluoromethyl)benzenePropargyl alcoholPd(PPh₃)₄ (3)CuI (5)PiperidineAcetonitrile501685

Experimental Protocol: Sonogashira Coupling of 1-Iodo-3-(difluoromethyl)benzene with Phenylacetylene

Materials:

  • 1-Iodo-3-(difluoromethyl)benzene

  • Phenylacetylene (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Anhydrous triethylamine (Et₃N)

  • Anhydrous THF

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add 1-iodo-3-(difluoromethyl)benzene (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF (10 mL) and anhydrous triethylamine (5 mL).

  • Add phenylacetylene (1.2 mmol) dropwise with stirring.

  • Heat the reaction mixture to 60 °C and stir for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, filter off the amine salt, and concentrate the filtrate.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations:

Reaction_Selection_Tree start Desired Bond Formation? c_n_bond C-N Bond start->c_n_bond Yes c_c_bond C-C Bond start->c_c_bond No buchwald Buchwald-Hartwig Amination c_n_bond->buchwald coupling_partner Desired C-C Coupling Partner? c_c_bond->coupling_partner boronic_acid Boronic Acid/Ester coupling_partner->boronic_acid Aryl/Vinyl alkene Alkene coupling_partner->alkene Alkene alkyne Terminal Alkyne coupling_partner->alkyne Alkyne suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki heck Heck Reaction alkene->heck sonogashira Sonogashira Coupling alkyne->sonogashira

Decision tree for selecting the appropriate cross-coupling reaction.

References

Application Notes and Protocols for the Derivatization of 3-(Difluoromethyl)aniline in Novel Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethyl)aniline is a valuable building block in medicinal chemistry, offering a unique combination of properties for the generation of novel compound libraries. The difluoromethyl (-CHF₂) group serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability and cell permeability of drug candidates. This document provides detailed application notes and experimental protocols for the derivatization of this compound via common and robust chemical transformations, namely amide bond formation and Suzuki-Miyaura cross-coupling, to facilitate the exploration of new chemical space in drug discovery.

Key Derivatization Strategies

Two of the most powerful and versatile methods for the derivatization of this compound are amide bond formation and palladium-catalyzed Suzuki-Miyaura cross-coupling. These reactions allow for the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry. The reaction of the aniline nitrogen of this compound with carboxylic acids produces a diverse array of amides. Given that this compound is an electron-deficient amine, robust coupling reagents are often required to achieve high yields.

Suzuki-Miyaura Cross-Coupling

To functionalize the aromatic ring of this compound, it can first be halogenated (e.g., brominated) to provide a handle for palladium-catalyzed cross-coupling reactions. The subsequent Suzuki-Miyaura coupling with various boronic acids or esters allows for the introduction of aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity of the compound library.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation using HATU

This protocol describes a general method for the coupling of this compound with a carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add this compound (1.0-1.2 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and MS.

Amide_Formation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Carboxylic Acid + This compound stir Stir at RT (4-16 h) reactants->stir reagents HATU + DIPEA reagents->stir solvent Anhydrous DMF solvent->stir dilute Dilute with EtOAc stir->dilute wash Wash with NaHCO₃ and Brine dilute->wash dry Dry (Na₂SO₄) and Concentrate wash->dry chromatography Flash Chromatography dry->chromatography characterization NMR, MS chromatography->characterization

Caption: Workflow for Suzuki-Miyaura coupling of halo-3-(difluoromethyl)anilines.

Data Presentation

The following tables summarize representative yields for the derivatization of aniline analogues. While specific data for this compound is limited in the public domain, these results for structurally related compounds provide a strong indication of expected outcomes.

Table 1: Representative Yields for Amide Bond Formation with Substituted Anilines

Carboxylic Acid PartnerAniline PartnerCoupling ReagentBaseSolventYield (%)
Benzoic Acid3-(Trifluoromethyl)anilineEDC/HOBtDIPEACH₂Cl₂75-85
4-Chlorobenzoic Acid3-(Trifluoromethyl)anilineHATUDIPEADMF80-90
Phenylacetic AcidAnilineB(OCH₂CF₃)₃-MeCN~90 [1]
2-Naphthylacetic AcidBenzylamineB(OCH₂CF₃)₃-MeCN81 [1]

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Haloanilines

HaloanilineBoronic Acid PartnerPalladium CatalystBaseSolventYield (%)
2-BromoanilinePhenylboronic acidCataCXium A Pd G3Cs₂CO₃2-MeTHF95 [2]
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃Dioxane/H₂O88 [3]
2,4,6-TribromoanilinePhenylboronic acidPd(OAc)₂K₂CO₃aq. DMFHigh Yields [4]

Application in Drug Discovery: Kinase Inhibitors

The this compound scaffold is of significant interest in the development of kinase inhibitors. The difluoromethyl group can engage in critical hydrogen bonding interactions within the ATP-binding pocket of various kinases, contributing to enhanced potency and selectivity.

Derivatives of this compound have been incorporated into potent inhibitors of phosphoinositide 3-kinases (PI3Ks), which are key enzymes in cell signaling pathways that are often dysregulated in cancer. [5][6]The ability to readily synthesize libraries of this compound derivatives allows for the fine-tuning of interactions with the target kinase to optimize inhibitory activity and pharmacokinetic properties.

Proposed Signaling Pathway Inhibition

Kinase_Inhibition cluster_pathway PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K signaling pathway by this compound derivatives.

Conclusion

This compound is a versatile building block for the synthesis of novel compound libraries for drug discovery. The protocols for amide bond formation and Suzuki-Miyaura cross-coupling provided herein offer robust and efficient methods for its derivatization. The resulting libraries of compounds are of particular interest for the development of kinase inhibitors and other therapeutic agents. The data presented, while drawing from related structures due to the novelty of this specific scaffold, provides a strong foundation for the successful implementation of these synthetic strategies. Further exploration of the biological activities of these derivatives is warranted to fully exploit their therapeutic potential.

References

The Role of 3-(Difluoromethyl)aniline in the Synthesis of Fluorinated Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing substituents into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. The difluoromethyl group (CHF2), in particular, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups. 3-(Difluoromethyl)aniline is a valuable building block for the synthesis of a variety of fluorinated heterocycles, including quinolines, benzimidazoles, and triazoles, which are prevalent in numerous therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of key fluorinated heterocyclic systems utilizing this compound as a versatile starting material.

Synthesis of 7-(Difluoromethyl)quinoline Derivatives via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely used method for the construction of the 4-hydroxyquinoline core. The reaction proceeds through the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. This approach allows for the regioselective synthesis of 7-(difluoromethyl)-4-hydroxyquinoline derivatives from this compound.

Reaction Scheme:

Gould_Jacobs cluster_reactants Reactants cluster_products Products Aniline This compound Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate + DEEM (Condensation) DEEM Diethyl ethoxymethylenemalonate Quinoline Ethyl 7-(difluoromethyl)-4-hydroxyquinoline-3-carboxylate Intermediate->Quinoline Thermal Cyclization (e.g., in Dowtherm A)

Caption: Gould-Jacobs reaction workflow for quinoline synthesis.

Experimental Protocol: Synthesis of Ethyl 7-(difluoromethyl)-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from the well-established synthesis of the trifluoromethyl analogue and is expected to provide good to excellent yields with this compound.[1]

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or diphenyl ether)

  • Hexane

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).

  • Heat the mixture at 125 °C for 1-2 hours. Ethanol, a byproduct of the condensation, will distill off.

  • In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.

  • Slowly and carefully add the reaction mixture from step 2 to the hot Dowtherm A.

  • Heat the resulting mixture at 250-255 °C for an additional 2.5 hours to effect cyclization.

  • After heating, allow the reaction to cool to room temperature.

  • Dilute the mixture with hexane to precipitate the product.

  • Stir the suspension for 5-10 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with hexane to afford the desired ethyl 7-(difluoromethyl)-4-hydroxyquinoline-3-carboxylate.

Quantitative Data:

Starting MaterialReagentProductYieldReference
3-(Trifluoromethyl)anilineDiethyl ethoxymethylenemalonateEthyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate93%[1]
This compoundDiethyl ethoxymethylenemalonateEthyl 7-(difluoromethyl)-4-hydroxyquinoline-3-carboxylateExpected to be highAdapted from[1]

Synthesis of 5-(Difluoromethyl)benzimidazole Derivatives

Benzimidazoles are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. A common synthetic route involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its equivalent under acidic conditions. While a direct condensation of this compound is not applicable, it can be used as a precursor to a suitable ortho-phenylenediamine for subsequent cyclization. A more direct approach involves the reaction of an appropriately substituted ortho-phenylenediamine with a difluoromethyl-containing building block.

Reaction Scheme:

Benzimidazole_Synthesis cluster_reactants Reactants cluster_product Product Diamine 4-(Difluoromethyl)benzene-1,2-diamine Benzimidazole 5-(Difluoromethyl)-1H-benzimidazole Diamine->Benzimidazole + Formic Acid (Condensation/Cyclization) Acid Formic Acid

Caption: Phillips condensation for benzimidazole synthesis.

Experimental Protocol: Synthesis of 5-(Difluoromethyl)-1H-benzimidazole

This protocol is based on the general Phillips condensation method for benzimidazole synthesis.

Materials:

  • 4-(Difluoromethyl)benzene-1,2-diamine (can be synthesized from this compound via nitration and subsequent reduction)

  • Formic acid

  • Hydrochloric acid (4 M)

  • Sodium hydroxide solution

Procedure:

  • In a round-bottom flask, dissolve 4-(difluoromethyl)benzene-1,2-diamine (1.0 eq) in 4 M hydrochloric acid.

  • Add formic acid (1.2 eq) to the solution.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a sodium hydroxide solution until a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 5-(difluoromethyl)-1H-benzimidazole.

Quantitative Data:

Starting MaterialReagentProductYieldNote
4-(Trifluoromethyl)benzene-1,2-diamineFormic acid5-(Trifluoromethyl)-1H-benzimidazole98%Microwave-assisted synthesis with tin(II) chloride reported.
4-(Difluoromethyl)benzene-1,2-diamineFormic acid5-(Difluoromethyl)-1H-benzimidazoleExpected to be highGeneral method.

Synthesis of 1-(3-(Difluoromethyl)phenyl)-1,2,3-triazole Derivatives

1,2,3-Triazoles are frequently synthesized via the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, often catalyzed by copper(I) (CuAAC or "click chemistry"). To synthesize a triazole from this compound, the aniline is first converted to the corresponding azide, which can then be reacted with a variety of alkynes to generate a library of 1,4-disubstituted 1,2,3-triazoles.

Reaction Scheme:

Triazole_Synthesis cluster_steps Synthetic Steps Aniline This compound Diazonium Diazonium Salt Aniline->Diazonium 1. NaNO₂, HCl Azide 3-(Difluoromethyl)phenyl azide Diazonium->Azide 2. NaN₃ Triazole 1-(3-(Difluoromethyl)phenyl)-4-substituted-1H-1,2,3-triazole Azide->Triazole + Alkyne (Cu(I) catalysis) Alkyne Terminal Alkyne Alkyne->Triazole

Caption: Multi-step synthesis of 1,2,3-triazoles from aniline.

Experimental Protocol: Synthesis of 1-(3-(Difluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole

This protocol outlines a two-step process: diazotization of this compound to form the azide, followed by a copper-catalyzed cycloaddition with phenylacetylene.

Part 1: Synthesis of 3-(Difluoromethyl)phenyl azide

Materials:

  • This compound

  • Hydrochloric acid

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of hydrochloric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve sodium azide (1.1 eq) in water at 0 °C.

  • Slowly add the diazonium salt solution to the sodium azide solution, keeping the temperature below 5 °C.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain 3-(difluoromethyl)phenyl azide, which can be used in the next step without further purification.

Part 2: Synthesis of 1-(3-(Difluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole

Materials:

  • 3-(Difluoromethyl)phenyl azide

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 3-(difluoromethyl)phenyl azide (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Add a solution of sodium ascorbate (0.1 eq) in water.

  • Add a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired triazole.

Quantitative Data:

Starting MaterialReagentProductYieldReference
Phenyl azidePhenylacetylene1,4-Diphenyl-1H-1,2,3-triazoleQuantitative[2]
3-(Difluoromethyl)phenyl azidePhenylacetylene1-(3-(Difluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazoleExpected to be highGeneral method.

These protocols provide a foundation for the synthesis of a diverse range of fluorinated heterocycles from this compound. The difluoromethyl group's unique electronic properties can influence the reactivity of the aniline and the properties of the resulting heterocyclic products, making this an exciting area for further exploration in drug discovery and materials science.

References

Troubleshooting & Optimization

common problems and solutions in 3-(Difluoromethyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on general principles of aniline difluoromethylation. Specific literature on the synthesis of 3-(Difluoromethyl)aniline is limited; therefore, some information is extrapolated from related procedures. Researchers should adapt these recommendations to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for introducing a difluoromethyl group onto an aniline ring?

A1: The introduction of a difluoromethyl (-CF₂H) group onto an aniline ring is typically achieved through methods that can generate a difluoromethyl radical or a related reactive species. Prominent strategies include:

  • Radical C-H Difluoromethylation: This approach directly functionalizes the C-H bonds of the aniline ring. It often employs a difluoromethyl radical precursor and an initiator, such as a chemical radical initiator or photoredox catalysis under visible light irradiation.[1][2][3][4][5]

  • Cross-Coupling Reactions: While less common for direct C-H functionalization of the parent aniline, cross-coupling methods can be used if the aniline is pre-functionalized (e.g., with a halide or boronic acid).[6]

  • N-Difluoromethylation followed by rearrangement: In some cases, the difluoromethyl group is first attached to the nitrogen atom and then rearranged to the aromatic ring, although this is a less direct route.[7]

Q2: What are the typical reagents used for the difluoromethylation of anilines?

A2: A variety of reagents have been developed to act as sources of the difluoromethyl group. These can be broadly categorized based on the reactive intermediate they generate:

  • For Radical Difluoromethylation:

    • Zinc difluoromethanesulfinate (DFMS, Baran's reagent) is a popular choice for generating difluoromethyl radicals.[8]

    • (Phenylsulfonyl)difluoromethane derivatives can also serve as precursors.[1]

    • Ethyl bromodifluoroacetate is another common reagent, often used in photoredox catalysis.[3][7]

  • For Nucleophilic Difluoromethylation (less common for direct aniline functionalization):

    • (Difluoromethyl)trimethylsilane (TMSCF₂H) can act as a nucleophilic difluoromethyl source but is more typically used to react with electrophilic centers.[9]

Q3: How can I control the regioselectivity (ortho- vs. meta- vs. para-) of the difluoromethylation?

A3: Controlling regioselectivity in the C-H functionalization of anilines is a significant challenge. For this compound, achieving meta-selectivity is the goal. The directing effect of the amino group typically favors ortho- and para-substitution. Strategies to influence regioselectivity include:

  • Solvent Effects: The choice of solvent can have a profound impact on the ratio of isomers formed. For instance, in some photocatalytic systems, different solvent mixtures can favor either ortho or para products.[1][2] Experimentation with a range of solvents is recommended to optimize for the desired meta-isomer, although it is generally a minor product in direct C-H functionalization of aniline.

  • Protecting Groups: Temporarily protecting the amino group can alter its directing effect and steric hindrance, potentially influencing the regioselectivity of the reaction.

Q4: My reaction is not proceeding to completion. What are the possible reasons?

A4: Incomplete conversion can be due to several factors:

  • Inactive Reagents: The difluoromethylating reagent may have degraded. Some reagents are sensitive to moisture and air.

  • Insufficient Initiation: In radical reactions, the initiator (e.g., radical initiator, photocatalyst) may be present in an insufficient amount or may not be activated properly (e.g., inadequate light source for photocatalysis).

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Presence of Inhibitors: Impurities in the starting materials or solvent can quench radical intermediates and inhibit the reaction.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield of this compound - Formation of ortho- and para-isomers as major products.- Bis-difluoromethylation of the aniline ring.[3][6]- Decomposition of the product. The -CF₂H group on a free aniline can be sensitive to hydrolysis.[2]- Inefficient reaction conditions.- Optimize reaction conditions (solvent, temperature, catalyst) to favor the meta-isomer. This may require extensive screening.- Use a protecting group on the aniline to potentially alter the regioselectivity.- Adjust the stoichiometry of the difluoromethylating reagent to minimize bis-alkylation.- Perform the reaction under anhydrous conditions and consider a milder work-up procedure.- Screen different difluoromethylating reagents and reaction conditions.
Formation of Multiple Isomers - The amino group is a strong ortho-, para-director for electrophilic aromatic substitution, and similar effects can be seen in radical reactions.- Lack of regiocontrol in the chosen synthetic method.- Employ a solvent screen to investigate the impact on isomer distribution.[1][2]- Consider a synthetic route that involves the synthesis of a precursor with the desired meta-substitution pattern, followed by the introduction of the amino group (e.g., reduction of a nitro group).
Product is Difficult to Purify - Similar polarity of the desired product, starting material, and isomeric byproducts.- Oily or tarry crude product.- Utilize high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) for separation.- Derivatize the crude mixture to facilitate separation (e.g., acetylation of the amino group), followed by deprotection.- For oily products, attempt to crystallize the product or a salt derivative.- A wash with activated carbon during workup may help remove colored impurities.
Reaction Mixture Turns Dark or Forms Tar - Oxidation of the aniline starting material or product.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use freshly distilled aniline.- Protecting the amino group as an acetanilide can reduce its susceptibility to oxidation.

Experimental Protocols

Representative Protocol: Photocatalytic C-H Difluoromethylation of Aniline

This protocol is a generalized procedure based on common methods for the difluoromethylation of anilines and should be optimized for the synthesis of this compound.

Materials:

  • Aniline (starting material)

  • Ethyl bromodifluoroacetate (difluoromethylating reagent)

  • Photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye like Eosin Y)[3][5]

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., DMSO, DMF, or a mixture to be optimized)[1][2][3]

  • Inert gas (Nitrogen or Argon)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add aniline (1.0 equiv.), the photoredox catalyst (e.g., 1-5 mol%), and the base (e.g., 1.5-2.0 equiv.).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Add ethyl bromodifluoroacetate (1.2-1.5 equiv.) to the stirred solution.

  • Irradiate the reaction mixture with a visible light source at a controlled temperature.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, quench the reaction (e.g., with water).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by further purification if necessary (e.g., preparative HPLC) to isolate the this compound isomer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Reaction Setup: Aniline, Catalyst, Base degas Degas with Inert Gas prep->degas add_solv Add Degassed Solvent degas->add_solv add_reag Add Difluoromethylating Reagent add_solv->add_reag irradiate Irradiation with Visible Light add_reag->irradiate monitor Monitor Progress (TLC, GC-MS) irradiate->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify isolate Isolate Product purify->isolate

Caption: A general experimental workflow for the photocatalytic difluoromethylation of aniline.

troubleshooting_flowchart start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Aniline, Reagent, Solvent) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions impure_reagents Impure/Degraded Reagents? check_reagents->impure_reagents wrong_conditions Suboptimal Conditions? check_conditions->wrong_conditions impure_reagents->check_conditions No purify_reagents Purify/Use Fresh Reagents impure_reagents->purify_reagents Yes optimize_conditions Optimize: - Temperature - Concentration - Light Source wrong_conditions->optimize_conditions Yes analysis Analyze Byproducts (GC-MS, NMR) wrong_conditions->analysis No success Improved Yield purify_reagents->success optimize_conditions->success isomers Isomer Formation? analysis->isomers decomposition Product Decomposition? analysis->decomposition optimize_selectivity Optimize for Selectivity: - Solvent Screen - Protecting Group Strategy isomers->optimize_selectivity Yes milder_conditions Use Milder Work-up/ Anhydrous Conditions decomposition->milder_conditions Yes optimize_selectivity->success milder_conditions->success

Caption: A troubleshooting flowchart for low-yield issues in this compound synthesis.

References

strategies for improving the yield of 3-(Difluoromethyl)aniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-(Difluoromethyl)aniline reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Inactive Starting Material Verify the purity of the starting aniline derivative using techniques like NMR or GC-MS before initiating the reaction.
Inefficient Difluoromethylating Agent The choice of difluoromethylating agent is crucial. Consider using reagents known for their effectiveness, such as bromodifluoromethane in the presence of a suitable catalyst. For photoredox catalysis, ethyl difluoroiodoacetate can be an effective precursor to the difluoromethyl radical.
Suboptimal Reaction Temperature If the reaction is sluggish, a gradual increase in temperature in 5-10°C increments may be beneficial. However, for photoredox and EDA complex-mediated reactions, ensure the temperature is controlled as excessive heat can lead to side reactions.
Inappropriate Solvent or Base The solvent and base can significantly impact the reaction yield. For instance, in Electron Donor-Acceptor (EDA) complex strategies, DMSO has been shown to be a superior solvent compared to DCM, DMA, or MeCN. Sodium carbonate (Na₂CO₃) is often an effective base.[1]
Premature Reaction Quenching Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the starting material is fully consumed before quenching the reaction.
Absence of Light Source (for photocatalytic reactions) For photocatalytic methods, ensure the appropriate wavelength and intensity of the light source are used. For example, a 427 nm Kessil lamp has been used effectively in EDA complex strategies.[1][2] Reactions should be shielded from ambient light if they are light-sensitive and not intended to be photocatalytic.

Issue 2: Formation of Side Products (e.g., Over-alkylation, Isomers)

Potential CauseRecommended Solution
Excessive Reaction Temperature High temperatures can favor the formation of undesired side products. Maintain a controlled temperature throughout the reaction.
High Concentration of Reagents Adding the difluoromethylating agent dropwise over a period can help maintain a low instantaneous concentration, minimizing side reactions.
Prolonged Reaction Time Once TLC or LC-MS analysis indicates the complete consumption of the starting aniline, promptly quench the reaction to prevent the formation of byproducts.
Incorrect Regioselectivity The position of the difluoromethyl group is directed by the substituents on the aniline ring. Electron-donating groups can lead to a mixture of ortho and para isomers. Careful selection of starting materials and reaction conditions is necessary to achieve the desired regioselectivity.
Formation of Bis(difluoroalkylated) Aniline In some cases, especially with electron-rich anilines, dialkylation can occur.[1] Optimizing the stoichiometry of the reactants can help to minimize this side product.

Issue 3: Difficulty in Product Purification

Potential CauseRecommended Solution
Presence of Unreacted Starting Material If the reaction has not gone to completion, the polarity of the starting aniline and the product can be very similar, making separation by column chromatography challenging. Optimize the reaction to ensure full conversion.
Formation of Multiple Products with Similar Polarity The formation of isomeric byproducts can complicate purification. A thorough optimization of reaction conditions to favor the formation of the desired isomer is the best approach. If isomers are unavoidable, advanced chromatographic techniques such as preparative HPLC may be necessary.
Baseline Streaking or Tailing on TLC The basicity of the aniline product can cause streaking on silica gel. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to the chromatography eluent.

Frequently Asked Questions (FAQs)

Q1: What are the most promising modern strategies for the difluoromethylation of anilines?

A1: Recent advancements have highlighted photoredox catalysis and the formation of Electron Donor-Acceptor (EDA) complexes as highly effective and mild strategies.[1][2]

  • Photoredox Catalysis: This method uses visible light to generate a difluoromethyl radical from a suitable precursor, which then reacts with the aniline.[3] This approach is notable for its mild reaction conditions.

  • EDA Complex Strategy: This technique involves the formation of an EDA complex between the aniline (electron donor) and a fluoroalkyl iodide (electron acceptor).[1] Visible light can then activate this complex to generate the desired product. This method can be more efficient for electron-deficient anilines compared to some photocatalytic systems.[1]

  • Transition-Metal Catalysis: Palladium and copper-based catalytic systems are also powerful tools for forming C-CF₂H bonds, particularly in cross-coupling reactions with aryl halides.[3]

Q2: How do electron-donating and electron-withdrawing groups on the aniline ring affect the reaction yield?

A2: The electronic nature of the substituents on the aniline ring plays a significant role in the success of the difluoromethylation.

  • In EDA complex strategies , anilines with electron-rich substituents (e.g., methoxy, methyl) have been shown to be excellent electron donors, leading to good to excellent yields.[1] Conversely, strongly electron-deficient anilines, such as those with amide or N-Boc protecting groups, may result in only trace amounts of product due to the unfavored formation of the EDA complex.[1]

  • In some photocatalytic systems , a broad range of anilines containing both electron-rich and moderately electron-withdrawing groups are amenable to the transformation.[1]

Q3: What are the key parameters to optimize for improving the yield in a photocatalytic difluoromethylation of aniline?

A3: To optimize the yield of a photocatalytic difluoromethylation, the following parameters should be carefully considered and systematically varied:

  • Photocatalyst: The choice of photocatalyst is critical. Organic dyes like Eosin Y are commonly used.[2]

  • Solvent: The solvent can influence the solubility of the reactants and the efficiency of the catalytic cycle. DMF is a frequently used solvent in these reactions.[1][2]

  • Base: A base is often required to neutralize any acid generated during the reaction. Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are common choices.[1]

  • Light Source: The wavelength and intensity of the light source must be matched to the absorption spectrum of the photocatalyst. LED lamps with specific wavelengths (e.g., 427 nm or 525 nm) are often employed.[1][2]

  • Reaction Time: The reaction should be monitored to determine the optimal time for maximum conversion without significant byproduct formation.

Experimental Protocols

Protocol 1: Difluoroalkylation of Aniline via EDA Complex Strategy

This protocol is based on the work described by Leonardi, et al.[1][2]

Materials:

  • Aniline derivative (0.3 mmol, 1.0 equiv)

  • Ethyl difluoroiodoacetate (0.4 mmol, 1.3 equiv)

  • Sodium Carbonate (Na₂CO₃) (0.45 mmol, 1.5 equiv)

  • Dimethyl sulfoxide (DMSO) (3 mL)

  • 427 nm Kessil lamp

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aniline derivative, sodium carbonate, and DMSO.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Add the ethyl difluoroiodoacetate to the reaction mixture.

  • Seal the vial and place it at a fixed distance from the 427 nm Kessil lamp.

  • Irradiate the reaction mixture for 16 hours with vigorous stirring.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimization Data for EDA Complex Strategy [1]

EntrySolventBaseYield (%)
1DCMK₂CO₃52
2DMSOK₂CO₃70
3DMAK₂CO₃60
4MeCNK₂CO₃0
5DMSONa₂CO₃79
6DMSOCs₂CO₃65
7DMSOK₃PO₄46
8DMSONaHCO₃63

Protocol 2: Organophotocatalytic Difluoroalkylation of Aniline

This protocol is adapted from a visible-light organophotocatalytic system.[1][2]

Materials:

  • Aniline derivative (0.3 mmol, 1.0 equiv)

  • Ethyl difluoroiodoacetate (0.4 mmol, 1.3 equiv)

  • Eosin Y (0.003 mmol, 1 mol%)

  • Dimethylformamide (DMF) (1.0 mL)

  • 525 nm Kessil lamp

Procedure:

  • In a reaction vial, combine the aniline derivative, Eosin Y, and DMF.

  • Degas the solution with argon or nitrogen for 15 minutes.

  • Add the ethyl difluoroiodoacetate.

  • Seal the vial and irradiate with a 525 nm Kessil lamp for 24 hours with stirring.

  • After the reaction is complete, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aniline, Base/Catalyst, and Solvent degas Degas with Inert Gas reagents->degas add_reagent Add Difluoromethylating Agent degas->add_reagent irradiate Irradiate with Light Source (if photocatalytic) and Stir add_reagent->irradiate quench Quench Reaction irradiate->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: A generalized experimental workflow for the synthesis of this compound derivatives.

troubleshooting_logic cluster_conditions Condition Optimization start Low/No Yield check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_reagent Evaluate Difluoromethylating Agent start->check_reagent temp Optimize Temperature check_conditions->temp solvent_base Screen Solvents and Bases check_conditions->solvent_base time Adjust Reaction Time check_conditions->time light Verify Light Source (for photocatalysis) check_conditions->light

Caption: A logical troubleshooting workflow for addressing low reaction yields.

References

Technical Support Center: Advanced Purification of 3-(Difluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of 3-(Difluoromethyl)aniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Impurities in this compound can originate from the synthetic route and degradation. Common impurities may include:

  • Unreacted starting materials: Depending on the synthesis, this could include precursors to the aniline or the difluoromethyl group.

  • Isomeric impurities: Positional isomers of difluoromethylaniline may be present.

  • Over- or under-fluorinated species: Compounds with monofluoromethyl or trifluoromethyl groups might be present as byproducts.

  • Oxidation products: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities and polymeric materials.[1] This is often observed as a discoloration of the product, turning it yellow or brown.[1]

Q2: My this compound sample is discolored (yellow/brown). How can I remove the color?

A2: Discoloration is a common issue with anilines, typically caused by oxidation.[1] Here are some strategies to address this:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. A subsequent hot filtration is necessary to remove the carbon.

  • Distillation: For liquid anilines, vacuum distillation is highly effective at separating the desired product from non-volatile colored polymers.

  • Acid Wash: An acid wash can be employed to protonate the aniline, allowing for extraction into an aqueous layer while leaving non-basic, colored impurities in the organic layer. The aniline can then be recovered by basification of the aqueous layer and re-extraction.[1]

Q3: I am having difficulty purifying this compound using silica gel column chromatography. The product is streaking and the yield is low. What can I do?

A3: The basic nature of the aniline group can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking and poor separation. Here are some solutions:

  • Deactivation of Silica Gel: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to the eluent system. This will neutralize the acidic sites on the silica gel and improve peak shape.

  • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a polymer-based support.

  • Reverse-Phase Chromatography: If the impurities have significantly different polarities, reverse-phase chromatography (e.g., with a C18 column) can be an effective alternative.[2]

Q4: How can I assess the purity of my purified this compound?

A4: Several analytical techniques can be used to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity assessment of anilines. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic or trifluoroacetic acid) is a good starting point.[2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides both purity information (from the chromatogram) and structural information about impurities (from the mass spectra).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to identify and quantify impurities if their signals do not overlap with the main compound.

Troubleshooting Guides

Recrystallization
Issue Possible Cause Solution
Oiling out instead of crystallization The compound is coming out of solution above its melting point. The cooling rate is too fast.Add a small amount of solvent to dissolve the oil and allow the solution to cool more slowly. Try a lower-boiling point solvent.
No crystals form upon cooling The solution is not saturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent). Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low recovery of purified product Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography
Issue Possible Cause Solution
Poor separation of product and impurities The polarity of the eluent is too high or too low. The column is overloaded.Optimize the eluent system using thin-layer chromatography (TLC) first. A typical starting point for anilines is a hexane/ethyl acetate gradient.[6] Reduce the amount of crude material loaded onto the column.
Product peak is tailing or streaking Strong interaction between the basic aniline and acidic silica gel.Add a small amount of triethylamine (e.g., 1%) to the eluent to mask the acidic silanol groups.[7] Use a less acidic stationary phase like alumina.
Colored impurities co-elute with the product The colored impurities have a similar polarity to the product.Pre-treat the crude material with activated carbon before chromatography. Consider a different purification technique, such as an acid-base extraction, before chromatography.

Experimental Protocols

Protocol 1: Purification by Recrystallization (General Procedure)

This is a general protocol and the choice of solvent is critical and may require screening.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, hexanes, toluene, and mixtures thereof) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection: Using TLC, determine a solvent system that gives the desired compound an Rf value of approximately 0.2-0.3. A common eluent system for anilines is a gradient of ethyl acetate in hexanes, often with the addition of 1% triethylamine to prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purity Assessment by HPLC

This is a starting point for method development.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a suitable ratio of A and B (e.g., 70:30 A:B) and run a gradient to increase the percentage of B over time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in the initial mobile phase composition.

Data Presentation

Table 1: Comparison of Purification Techniques for Anilines

Technique Typical Purity Achieved Typical Yield Advantages Disadvantages
Recrystallization >99%60-90%Simple, inexpensive, scalable.Requires a suitable solvent, can have lower yields if the compound is somewhat soluble when cold.
Column Chromatography >98%50-85%Good for separating closely related impurities.Can be time-consuming and uses large volumes of solvent, potential for product loss on the column.
Vacuum Distillation >99%70-95%Excellent for removing non-volatile or polymeric impurities and colored materials.Requires vacuum equipment, not suitable for thermally unstable compounds.

Table 2: Typical Parameters for Purity Analysis

Parameter HPLC GC-MS
Stationary Phase C18 Reversed-PhasePhenylmethylpolysiloxane (e.g., DB-5ms)
Mobile Phase/Carrier Gas Acetonitrile/Water with formic acidHelium
Detection UV-Vis (e.g., 254 nm)Mass Spectrometry (Electron Ionization)
Typical Run Time 15-30 minutes20-40 minutes
Limit of Detection Low ppmLow ppm

Visualizations

experimental_workflow General Purification and Analysis Workflow for this compound crude Crude this compound pre_analysis Initial Purity Assessment (TLC, HPLC) crude->pre_analysis purification_choice Select Purification Method pre_analysis->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid & Crystalline column_chrom Column Chromatography purification_choice->column_chrom Complex Mixture distillation Vacuum Distillation purification_choice->distillation Liquid & Colored pure_product Purified this compound recrystallization->pure_product column_chrom->pure_product distillation->pure_product post_analysis Purity and Identity Confirmation (HPLC, GC-MS, NMR) pure_product->post_analysis final_product Final Product (>99% Purity) post_analysis->final_product troubleshooting_workflow Troubleshooting Discolored Aniline Samples start Discolored Aniline Sample is_solid Is the sample a solid? start->is_solid acid_wash Perform Acid-Base Extraction start->acid_wash Alternative recrystallize Recrystallize with Activated Carbon is_solid->recrystallize Yes distill Perform Vacuum Distillation is_solid->distill No (Liquid) check_purity Check Purity (HPLC/GC-MS) recrystallize->check_purity distill->check_purity acid_wash->check_purity success Pure, Colorless Product check_purity->success Purity >99% failure If still impure, consider alternative purification check_purity->failure Purity <99%

References

identifying and minimizing side reactions in 3-(Difluoromethyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Difluoromethyl)aniline. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategies for this compound typically involve two main approaches:

  • Reduction of a Nitro Precursor: This involves the synthesis of 3-nitrobenzotrifluoride followed by the reduction of the nitro group to an amine. This is a widely used method for preparing trifluoromethylated anilines.

  • Difluoromethylation of an Aniline Precursor: This approach involves the introduction of a difluoromethyl group onto a pre-existing aniline derivative. This can be achieved through various methods, including photoinduced reactions.

Q2: What are the most common impurities I should expect in my crude this compound product?

A2: The common impurities depend on the synthetic route chosen. Below is a summary of potential impurities for each route.

Synthetic RouteCommon Impurities
Reduction of 3-Nitrobenzotrifluoride Unreacted 3-nitrobenzotrifluoride, Partially reduced intermediates (e.g., nitroso, hydroxylamine derivatives), Isomeric impurities from the nitration step, By-products from the reducing agent.
Difluoromethylation of Aniline Unreacted aniline precursor, Over-difluoromethylated products (bis(difluoromethyl)aniline), Isomeric difluoromethylation products, By-products from the difluoromethylating agent.[1][2]

Troubleshooting Guides

Route 1: Reduction of 3-Nitrobenzotrifluoride

Issue 1: Incomplete reduction of the nitro group.

  • Question: My reaction mixture still contains a significant amount of the starting material, 3-nitrobenzotrifluoride, after the reaction. What can I do?

  • Answer:

    • Increase Reaction Time: The reduction may be slow. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

    • Increase Reducing Agent Stoichiometry: The amount of reducing agent may be insufficient. A slight excess of the reducing agent is often necessary to drive the reaction to completion.

    • Check Catalyst Activity (for catalytic hydrogenation): If using a catalyst like Palladium on carbon (Pd/C), ensure it is fresh and active. The catalyst may need to be replaced or a higher loading used.

    • Elevate Temperature: Increasing the reaction temperature can enhance the rate of reduction. However, be cautious as this may also promote side reactions.

Issue 2: Formation of side products from partial reduction.

  • Question: I am observing unexpected peaks in my analytical data that suggest the presence of intermediates like nitroso or hydroxylamine species. How can I minimize these?

  • Answer:

    • Ensure Sufficient Reducing Agent: As with incomplete reduction, an adequate amount of the reducing agent is crucial to ensure the reaction proceeds to the final amine product.

    • Optimize Reaction Conditions: The choice of solvent and temperature can influence the reaction pathway. For example, using a protic solvent like ethanol or methanol can aid in the complete reduction.

    • Purification: These partially reduced intermediates can often be removed during workup or by column chromatography.

Route 2: Difluoromethylation of Aniline

Issue 1: Low yield of the desired this compound.

  • Question: The conversion to the difluoromethylated product is low. How can I improve the yield?

  • Answer:

    • Optimize Reaction Conditions: Factors such as the choice of difluoromethylating agent, solvent, temperature, and reaction time are critical. Screening different conditions is recommended. For photoinduced reactions, the wavelength and intensity of the light source are also important parameters.[1][2]

    • Check Reagent Quality: Ensure that the aniline precursor and the difluoromethylating agent are pure and dry. Moisture can quench some reagents.

    • Consider a Different Difluoromethylating Agent: Various reagents are available for difluoromethylation, each with its own reactivity profile. It may be necessary to try a different agent to find one that is optimal for your substrate.

Issue 2: Formation of bis(difluoromethyl)aniline and isomeric products.

  • Question: I am observing the formation of a product with a higher molecular weight, likely a bis(difluoromethyl)aniline, as well as other isomers. How can I control the selectivity?

  • Answer:

    • Control Stoichiometry: Carefully controlling the stoichiometry of the difluoromethylating agent can minimize over-reaction. Using a slight excess of the aniline precursor may favor mono-difluoromethylation.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve the selectivity by reducing the rate of the second difluoromethylation.

    • Steric Hindrance: If possible, modifying the aniline precursor with a bulky protecting group on the amine could sterically hinder a second difluoromethylation at the ortho positions. The protecting group can be removed in a subsequent step.

    • Purification: Isomeric products can be challenging to separate. Preparative HPLC or careful column chromatography may be required.[3]

Data Presentation

Table 1: Comparison of Yields for Analogous Fluorinated Aniline Syntheses

ProductSynthetic RouteReagentsYield (%)Reference
N,3-dimethyl-N-(trifluoromethyl)anilineTrifluoromethylationCF3SO2Na, PPh3, AgF75[4]
4-Fluoro-N-pentylanilineN-alkylation4-fluoroaniline, pentyl bromideVariable[3]
3-TrifluoromethylanilineReduction of Nitroarene3-Nitrobenzotrifluoride, H2/Pd-C~90[5]

Disclaimer: The data presented is for analogous compounds and should be used as a general guide. Actual yields for this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 3-Nitrobenzotrifluoride (Illustrative)

This protocol is a general representation based on the reduction of similar nitroaromatic compounds.

Step A: Nitration of Benzotrifluoride

  • To a stirred mixture of fuming nitric acid and sulfuric acid, cooled to 0-5 °C, slowly add benzotrifluoride.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-nitrobenzotrifluoride.

Step B: Reduction of 3-Nitrobenzotrifluoride

  • Dissolve the crude 3-nitrobenzotrifluoride in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Mandatory Visualizations

G Synthetic Workflow for this compound cluster_0 Route 1: Reduction of Nitro Precursor cluster_1 Route 2: Difluoromethylation A Benzotrifluoride B Nitration (HNO3, H2SO4) A->B C 3-Nitrobenzotrifluoride B->C D Reduction (e.g., H2, Pd/C) C->D E This compound D->E F Aniline Precursor G Difluoromethylation (e.g., Photoinduced) F->G H This compound G->H

Caption: Synthetic routes to this compound.

G Troubleshooting Logic for Low Yield Start Low Yield of This compound Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Yes Optimize_Conditions Optimize Conditions (Temp, Solvent) Side_Products->Optimize_Conditions Yes Check_Purity Check Reagent Purity Side_Products->Check_Purity No Increase_Reagent Increase Reagent Stoichiometry Increase_Time->Increase_Reagent Increase_Reagent->Optimize_Conditions Purification Optimize Purification Optimize_Conditions->Purification

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Optimizing Catalyst Selection for 3-(Difluoromethyl)aniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during catalytic reactions involving 3-(Difluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound challenging?

A1: The difluoromethyl (-CF2H) group is strongly electron-withdrawing. This characteristic deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution and influencing its reactivity in cross-coupling reactions. For palladium-catalyzed reactions like Buchwald-Hartwig amination, the electron-deficient nature of the aniline can make oxidative addition more difficult and can affect the rates of other steps in the catalytic cycle.[1][2] Careful selection of the catalyst, ligand, and base is crucial to achieve high yields.[3]

Q2: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?

A2: The most common and effective methods are the Buchwald-Hartwig amination for forming C-N bonds and the Suzuki-Miyaura coupling for forming C-C bonds.[4][5] These reactions are widely used in pharmaceutical and materials science for their broad substrate scope and functional group tolerance.[3][6]

Q3: Which type of phosphine ligands are generally most effective for Buchwald-Hartwig amination with electron-deficient anilines?

A3: Bulky, electron-rich monodentate phosphine ligands are often the most effective.[3][7] Ligands such as XPhos, SPhos, RuPhos, and BrettPhos have shown excellent results in the amination of challenging aryl halides.[8][9] These ligands help promote the key steps of the catalytic cycle, including oxidative addition and reductive elimination.[3] Bidentate ligands like BINAP and DPPF can also be effective, particularly for coupling primary amines.[5]

Q4: What is the role of the base in these coupling reactions, and which ones are recommended?

A4: The base plays a critical role in the catalytic cycle, particularly in the deprotonation of the amine in Buchwald-Hartwig reactions to form the palladium-amido complex, and in activating the boronic acid in Suzuki couplings.[3][4] For Buchwald-Hartwig reactions with substrates like this compound, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common. For Suzuki couplings, weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are typically used.[4][6] The choice of base can significantly impact reaction efficiency and should be optimized.

Q5: How can I minimize side reactions like hydrodehalogenation?

A5: Hydrodehalogenation, where the aryl halide is replaced by a hydrogen atom, can be a significant side reaction. This often occurs when the reductive elimination step is slow, allowing for competing pathways like beta-hydride elimination.[5] Optimizing the ligand to accelerate reductive elimination is key. Using a well-defined precatalyst can also lead to cleaner reactions and reduce side products. Additionally, ensuring anhydrous and oxygen-free conditions is crucial, as water and oxygen can interfere with the catalyst.[3][10]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Low or no product formation is a common issue. The following table outlines potential causes and solutions.

Potential CauseRecommended Solution
Inactive Catalyst Use a more active ligand, such as a Buchwald-type biarylphosphine ligand (e.g., XPhos, RuPhos).[4][7] Consider using a palladium precatalyst (e.g., G2, G3, or G4 precatalysts) for more reliable generation of the active Pd(0) species.[4][10] Ensure the catalyst was not deactivated by air or moisture; use proper inert atmosphere techniques.[3]
Insufficient Temperature The electron-withdrawing -CF2H group can slow down oxidative addition. Gradually increase the reaction temperature in 10-20 °C increments. Typical temperatures range from 80-150 °C.[11][12]
Inappropriate Base or Solvent The base may be poorly soluble or not strong enough. For C-N couplings, switch to a stronger base like NaOtBu or LHMDS. For C-C couplings, try a more soluble base like K₃PO₄ or Cs₂CO₃.[4] Ensure the solvent is anhydrous and degassed. Polar aprotic solvents like dioxane, toluene, or DMF are commonly used.[6][11]
Poor Ligand Choice The ligand may not be suitable for the specific transformation. Screen a panel of ligands, including both monodentate (XPhos, RuPhos) and bidentate (XantPhos, dppf) options.[7][8]
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
Potential CauseRecommended Solution
Slow Reductive Elimination This allows competing pathways like beta-hydride elimination to occur.[5] Use bulky, electron-rich ligands (e.g., BrettPhos, tBuXPhos) that are known to accelerate reductive elimination.[8][9]
Presence of Water Water can lead to hydrolysis of the boronic acid (in Suzuki coupling) or interfere with the base and catalyst. Ensure all reagents and solvents are rigorously dried and reactions are run under a strict inert atmosphere.[3][13]
Catalyst Decomposition Catalyst decomposition can lead to the formation of palladium black and undesired side reactions.[13] An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.[10] Using robust precatalysts can also mitigate this issue.

Catalyst and Ligand Selection Data

The selection of the appropriate catalyst and ligand combination is paramount for success. The following table summarizes representative systems for related electron-deficient substrates.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

EntryLigandPalladium SourceBaseSolventTemp (°C)Yield (%)
1XPhosPd₂(dba)₃NaOtBuToluene100>95
2RuPhosPd(OAc)₂K₂CO₃Dioxane110>95
3BrettPhosPd G3LHMDSToluene100>95
4tBuXPhosPd G3Cs₂CO₃Dioxane100Good
5JohnPhosPd₂(dba)₃NaOtBuToluene100Low (31%)

Data compiled from studies on various electron-deficient aryl halides and anilines.[7][8] Yields are highly substrate-dependent and this table should be used as a starting point for optimization.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point and may require optimization for specific coupling partners with this compound.

Materials:

  • This compound derivative (Aryl Halide, 1.0 equiv)

  • Amine coupling partner (1.1 - 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.2-1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: Add the aryl halide, amine (if solid), base, palladium precatalyst, and a magnetic stir bar to an oven-dried Schlenk tube or reaction vial.[3]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent/Reagent Addition: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it at this stage. The typical concentration is 0.1-0.5 M with respect to the aryl halide.[3]

  • Heating: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[3][4]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residue.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]

Visualizations

CatalystSelectionWorkflow cluster_start Reaction Goal cluster_coupling Select Coupling Type cluster_components_cn Buchwald-Hartwig Components cluster_components_cc Suzuki-Miyaura Components cluster_optimization Optimization & Troubleshooting Start Define Reaction (e.g., C-N or C-C bond) CN_Coupling C-N Coupling (Buchwald-Hartwig) Start->CN_Coupling CC_Coupling C-C Coupling (Suzuki-Miyaura) Start->CC_Coupling Ligand_CN Select Ligand: Bulky, electron-rich (XPhos, RuPhos, BrettPhos) CN_Coupling->Ligand_CN Ligand_CC Select Ligand: (XPhos, SPhos, dppf) CC_Coupling->Ligand_CC Base_CN Select Base: Strong, non-nucleophilic (NaOtBu, LHMDS) Ligand_CN->Base_CN Optimize Screen Conditions: Temp, Solvent, Concentration Base_CN->Optimize Base_CC Select Base: Weaker, inorganic (K3PO4, Cs2CO3, K2CO3) Ligand_CC->Base_CC Base_CC->Optimize Troubleshoot Troubleshoot: Low yield, side products Optimize->Troubleshoot

Caption: Catalyst selection workflow for this compound reactions.

ExperimentalWorkflow A 1. Setup Reaction (Add solids, purge with Ar/N2) B 2. Add Solvent & Liquid Reagents A->B C 3. Heat and Stir (80-110 °C, 4-24 h) B->C D 4. Monitor Progress (TLC / LC-MS) C->D E 5. Reaction Workup (Cool, Dilute, Filter) D->E F 6. Purification (Extraction & Column Chromatography) E->F

Caption: General experimental workflow for cross-coupling reactions.

References

managing scalability challenges in 3-(Difluoromethyl)aniline production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the challenges associated with the synthesis of 3-(Difluoromethyl)aniline, with a particular focus on scalability.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the production of this compound, offering potential causes and recommended solutions for scaling up the synthesis.

Issue 1: Poor Yield and Selectivity in the Nitration of Benzotrifluoride

Potential CauseRecommended Solution
Incorrect Nitrating Agent Concentration The use of mixed acids (a combination of nitric and sulfuric acid) is generally more effective than nitric acid alone. The sulfuric acid acts as a catalyst and dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), which is the active nitrating species. Ensure the correct ratio and concentration of the mixed acids as specified in the process protocol.
Suboptimal Reaction Temperature The temperature of the nitration reaction is critical for controlling the regioselectivity. For the synthesis of 3-nitrobenzotrifluoride, the primary precursor to 3-(trifluoromethyl)aniline, specific temperature ranges must be maintained to minimize the formation of other isomers.[1] Monitor the temperature closely and adjust the cooling system to maintain the optimal temperature. For larger scale reactions, consider the use of continuous flow reactors which offer superior heat transfer and temperature control.[2][3][4]
Inadequate Mixing In a multiphase system (organic benzotrifluoride and aqueous mixed acids), poor mixing can lead to localized "hot spots" and inconsistent reaction rates, resulting in lower yields and increased by-product formation. Ensure the agitation system is robust enough for the scale of the reaction to maintain a homogenous mixture.

Issue 2: Incomplete Hydrogenation of 3-Nitrobenzotrifluoride

Potential CauseRecommended Solution
Catalyst Deactivation Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of nitroaromatics. However, it can be prone to deactivation by poisoning from impurities in the substrate or solvent, or by coking at higher temperatures.[5][6] Ensure the purity of the 3-nitrobenzotrifluoride and the solvent. Consider using a fresh batch of catalyst or increasing the catalyst loading. For large-scale continuous processes, a fixed-bed reactor with a robust catalyst can be beneficial.[5]
Insufficient Hydrogen Pressure The rate of hydrogenation is dependent on the hydrogen pressure. If the reaction is slow or incomplete, ensure that the hydrogen supply is adequate and that the reactor is maintaining the target pressure. For some substrates, higher pressures may be required to achieve full conversion.
Poor Mass Transfer In a three-phase system (solid catalyst, liquid substrate, and gaseous hydrogen), the rate of reaction can be limited by the mass transfer of hydrogen into the liquid phase and to the catalyst surface. Vigorous stirring is essential to maximize the gas-liquid interface and keep the catalyst suspended.

Issue 3: Difficulty in Product Purification

Potential CauseRecommended Solution
Presence of Isomeric Impurities If the initial nitration step produced a mixture of nitrobenzotrifluoride isomers, the final product will contain the corresponding aniline isomers, which can be difficult to separate due to similar physical properties. Optimize the nitration reaction to maximize the yield of the desired 3-nitro isomer. Fractional distillation under reduced pressure can be an effective method for separating isomers on a larger scale.[1]
Formation of By-products during Hydrogenation The hydrogenation of nitroaromatics can sometimes lead to the formation of intermediates such as nitroso, hydroxylamine, and azoxy compounds.[5][7] These can complicate the purification process. Optimizing the reaction conditions (catalyst, temperature, pressure, and reaction time) can minimize the formation of these by-products.
Residual Starting Material Incomplete hydrogenation will result in the presence of 3-nitrobenzotrifluoride in the final product. Monitor the reaction progress using techniques like TLC or GC to ensure complete conversion of the starting material before workup.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for 3-(trifluoromethyl)aniline?

A1: The most prevalent industrial method involves a two-step process: the nitration of benzotrifluoride to form 3-nitrobenzotrifluoride, followed by the catalytic hydrogenation of the nitro group to the amine.[8][9]

Q2: How can the exothermic nature of the nitration reaction be safely managed at a large scale?

A2: Managing the exotherm is a critical safety concern.[10] Key strategies include:

  • Slow, controlled addition of the nitrating agent: This allows the cooling system to remove the heat as it is generated.[11]

  • Efficient cooling: The reactor must be equipped with a cooling system capable of handling the heat load of the reaction.

  • Use of continuous flow reactors: These reactors have a high surface-area-to-volume ratio, which allows for excellent heat transfer and precise temperature control, significantly reducing the risk of thermal runaway.[2][3][4]

Q3: What are the primary safety concerns associated with the hydrogenation step?

A3: The main hazards are the flammability of hydrogen gas and the pyrophoric nature of the palladium on carbon catalyst (it can ignite spontaneously in air, especially after use).[12][13] It is crucial to work in a well-ventilated area, use inert gas to purge the system before and after the reaction, and handle the catalyst carefully, keeping it wet with water to prevent ignition.[12][13]

Q4: Are there any specific analytical methods recommended for monitoring the reaction and assessing product purity?

A4: Yes, for monitoring reaction progress, Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) are commonly used. For assessing the final product purity and identifying impurities, High-Performance Liquid Chromatography (HPLC), GC-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[14]

Q5: What are the typical storage conditions for 3-(trifluoromethyl)aniline?

A5: 3-(Trifluoromethyl)aniline should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.

Experimental Protocols

Protocol 1: Synthesis of 3-Nitrobenzotrifluoride (Lab Scale)

Materials:

  • Benzotrifluoride

  • Concentrated Nitric Acid (98%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C in an ice bath.

  • Slowly add benzotrifluoride dropwise to the stirred acid mixture, maintaining the temperature between 0-10 °C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-nitrobenzotrifluoride.

Protocol 2: Hydrogenation of 3-Nitrobenzotrifluoride to 3-(Trifluoromethyl)aniline (Lab Scale)

Materials:

  • 3-Nitrobenzotrifluoride

  • Palladium on Carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve 3-nitrobenzotrifluoride in methanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

  • Pressurize the flask with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 3-(trifluoromethyl)aniline.

  • The crude product can be further purified by vacuum distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification benzotrifluoride Benzotrifluoride nitration Nitration benzotrifluoride->nitration mixed_acid Mixed Acid (HNO3/H2SO4) mixed_acid->nitration nitro_intermediate 3-Nitrobenzotrifluoride nitration->nitro_intermediate hydrogenation Hydrogenation nitro_intermediate->hydrogenation pd_c Pd/C Catalyst pd_c->hydrogenation hydrogen H2 Gas hydrogen->hydrogenation crude_product Crude 3-(Trifluoromethyl)aniline hydrogenation->crude_product filtration Filtration (Removal of Catalyst) crude_product->filtration distillation Vacuum Distillation filtration->distillation pure_product Pure 3-(Trifluoromethyl)aniline distillation->pure_product

Caption: A typical experimental workflow for the synthesis and purification of 3-(trifluoromethyl)aniline.

troubleshooting_logic start Low Yield or Purity Issue check_nitration Check Nitration Step start->check_nitration check_hydrogenation Check Hydrogenation Step start->check_hydrogenation check_purification Check Purification Step start->check_purification nitration_issue Isomeric Impurities? check_nitration->nitration_issue hydrogenation_issue Incomplete Reaction? check_hydrogenation->hydrogenation_issue purification_issue Inefficient Separation? check_purification->purification_issue nitration_issue->check_hydrogenation No optimize_nitration Optimize Nitration (Temp, Mixed Acid Ratio) nitration_issue->optimize_nitration Yes hydrogenation_issue->check_purification No optimize_hydrogenation Optimize Hydrogenation (Catalyst, Pressure, Time) hydrogenation_issue->optimize_hydrogenation Yes optimize_purification Optimize Purification (Distillation Conditions) purification_issue->optimize_purification Yes

Caption: A logical troubleshooting workflow for addressing low yield or purity issues in 3-(trifluoromethyl)aniline production.

References

troubleshooting guide for 3-(Difluoromethyl)aniline handling and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of 3-(Difluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful if swallowed or in contact with skin. It is also toxic if inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q2: My sample of this compound has developed a slight yellow or brownish color. Is it still suitable for use?

A2: The development of color in aniline derivatives often indicates degradation, typically due to oxidation from exposure to air or light. While minor discoloration might not affect all applications, it signals a potential decrease in purity. For sensitive experiments, it is advisable to purify the material or use a fresh, colorless to pale yellow sample. The purity of a discolored sample should be verified by analytical methods like HPLC or GC before use.

Q3: I am observing unexpected side products in my reaction involving this compound. Could this be related to the starting material's stability?

A3: Yes, the presence of impurities in your this compound starting material can lead to the formation of unexpected side products. Degradation can introduce reactive species that may interfere with your desired reaction pathway. It is recommended to confirm the purity of your starting material before beginning your experiment and ensure that the reaction conditions are compatible with the compound's stability.

Q4: What are the recommended storage conditions to maintain the long-term stability of this compound?

A4: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). Recommended storage temperatures are typically between 2-8°C.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Handling and Storage Issues
Issue Potential Cause Recommended Solution
Discoloration (Yellowing/Browning) Oxidation due to exposure to air and/or light.Store in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon). Minimize exposure to light and air during handling. For long-term storage, refrigeration is recommended.
Presence of Solid Precipitate The compound is a solid or semi-solid at room temperature. It may have solidified if the ambient temperature is low.Gently warm the sample to room temperature to see if the solid redissolves. If it does not, it may indicate the presence of an impurity.
Inconsistent Reaction Results Degradation of the starting material leading to lower effective concentration and presence of reactive impurities.Always use a fresh sample or confirm the purity of older samples before use. Consider re-purification if degradation is suspected.
Safety Concerns (e.g., skin irritation) Improper handling and inadequate personal protective equipment (PPE).Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
Experimental and Purification Issues
Issue Potential Cause Recommended Solution
Poor Solubility Use of an inappropriate solvent.Conduct small-scale solubility tests with a range of solvents of varying polarities. For purification by recrystallization, an ideal solvent will dissolve the compound well when hot but poorly when cold.
Difficulty in Purification by Column Chromatography Strong interaction of the basic aniline group with the acidic silica gel, leading to peak tailing and poor separation.Consider using a mobile phase containing a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to neutralize the acidic sites on the silica gel. Alternatively, alumina (neutral or basic) can be used as the stationary phase.
Formation of Emulsion during Aqueous Work-up The compound and its byproducts may act as surfactants, stabilizing the oil-water interface.To break an emulsion, try adding a saturated solution of sodium chloride (brine) or a small amount of a different organic solvent.
Low Reaction Yield Inactive or degraded starting material, or non-optimized reaction conditions.Verify the purity of this compound. Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents.

Experimental Protocols

Detailed methodologies for key analytical experiments are provided below.

Purity Assessment by Gas Chromatography (GC)
  • Objective: To determine the purity of this compound and identify any volatile impurities.

  • Instrumentation: A standard gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection: 1 µL of the sample solution (e.g., 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate) in split or splitless mode.

  • Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final Hold: Hold at 250°C for 5 minutes.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Visualizations

Troubleshooting Workflow for a Suspected Contaminated Sample

G Troubleshooting a Suspected Contaminated Sample of this compound A Sample Appears Discolored or Gives Poor Results B Check Purity by TLC/GC/HPLC A->B C Is the Purity >95%? B->C D Use As Is C->D Yes E Purify Sample (Column Chromatography or Recrystallization) C->E No F Re-check Purity E->F G Is the Purity Now Acceptable? F->G H Use Purified Sample G->H Yes I Discard and Use a Fresh Batch G->I No G Incompatible Materials with this compound A This compound B Strong Oxidizing Agents A->B Incompatible with C Strong Acids A->C Incompatible with D Acid Chlorides A->D Incompatible with E Anhydrides A->E Incompatible with F Vigorous Reaction/ Degradation B->F C->F D->F E->F

References

impact of reaction conditions on the purity of 3-(Difluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Difluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method for the synthesis of this compound is a two-step process. The first step involves the difluoromethylation of a suitable precursor, followed by the reduction of a nitro group to the desired aniline. A viable pathway starts from 3-nitrobenzaldehyde, which is first converted to 3-(difluoromethyl)-1-nitrobenzene. This intermediate is then reduced to yield this compound.

Q2: What are the critical reaction parameters to control during the reduction of 3-(difluoromethyl)-1-nitrobenzene?

The catalytic reduction of 3-(difluoromethyl)-1-nitrobenzene is a critical step where reaction conditions significantly impact the purity and yield of the final product. Key parameters to control include:

  • Catalyst Selection and Loading: Noble metal catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) are commonly used. The catalyst loading should be optimized to ensure a reasonable reaction rate without leading to excessive side reactions.

  • Hydrogen Pressure: The pressure of hydrogen gas is a crucial factor. It needs to be sufficient to drive the reaction to completion but not so high as to cause over-reduction or other side reactions.

  • Temperature: The reaction temperature affects the rate of reduction. It should be carefully controlled to ensure a complete reaction in a reasonable timeframe while minimizing the formation of impurities.

  • Solvent: The choice of solvent is important for substrate solubility and catalyst activity. Alcohols like methanol or ethanol are often used.

  • Agitation: Efficient stirring is necessary to ensure good contact between the reactants, catalyst, and hydrogen gas.

Q3: What are some potential impurities I might encounter in the synthesis of this compound?

Several impurities can arise during the synthesis, impacting the final product's purity. These may include:

  • Unreacted Starting Material: Incomplete reduction can leave traces of 3-(difluoromethyl)-1-nitrobenzene.

  • Over-reduction Products: Under harsh conditions, the aromatic ring can be partially or fully hydrogenated.

  • Intermediates: Depending on the reaction pathway, intermediates from the reduction of the nitro group might be present if the reaction does not go to completion.

  • Byproducts from the Difluoromethylation Step: Impurities from the initial difluoromethylation step may carry over.

Regular monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to minimize the formation of these impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Reduction of the Nitro Group: Insufficient catalyst, low hydrogen pressure, or inadequate reaction time.- Increase catalyst loading incrementally.- Increase hydrogen pressure within safe limits for the equipment.- Extend the reaction time and monitor progress by TLC or GC.
Catalyst Poisoning: Presence of impurities in the starting material or solvent that deactivate the catalyst.- Use high-purity starting materials and solvents.- Consider pre-treating the starting material to remove potential catalyst poisons.
Loss during Work-up and Purification: Sub-optimal extraction or purification procedures.- Optimize the pH for extraction to ensure the aniline is in its free base form.- Use appropriate solvent systems for chromatography to ensure good separation.
Presence of Impurities in the Final Product Incomplete Reaction: As mentioned above.- Optimize reaction conditions (temperature, pressure, time) to drive the reaction to completion.
Over-reduction: Reaction conditions are too harsh (high temperature or pressure).- Reduce the reaction temperature and/or hydrogen pressure.- Carefully monitor the reaction and stop it once the starting material is consumed.
Side Reactions: The difluoromethyl group can be sensitive to certain reaction conditions.- Screen different catalysts and solvents to find milder conditions that are still effective for the nitro group reduction.
Difficulty in Product Purification Similar Polarity of Product and Impurities: Co-elution during column chromatography.- Adjust the solvent system for chromatography; a less polar system might improve separation.- Consider derivatization of the aniline to change its polarity for easier separation, followed by deprotection.
Product Instability: The aniline product may be susceptible to oxidation.- Perform purification steps under an inert atmosphere (e.g., nitrogen or argon).- Store the purified product under an inert atmosphere and at a low temperature.

Experimental Protocols

Protocol 1: Synthesis of 3-(difluoromethyl)-1-nitrobenzene from 3-nitrobenzaldehyde

This procedure is a representative method and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 3-Nitrobenzaldehyde

  • Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-nitrobenzaldehyde in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DAST in anhydrous DCM via the dropping funnel under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time determined by reaction monitoring (e.g., by TLC or GC).

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution while cooling the flask in an ice bath.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure 3-(difluoromethyl)-1-nitrobenzene.

Protocol 2: Reduction of 3-(difluoromethyl)-1-nitrobenzene to this compound

This protocol is based on general procedures for nitro group reduction and should be optimized.[1]

Materials:

  • 3-(difluoromethyl)-1-nitrobenzene

  • Palladium on carbon (Pd/C, 5% or 10%)

  • Methanol or Ethanol

  • Hydrogen gas

  • Celite or another filter aid

Procedure:

  • In a hydrogenation vessel, dissolve 3-(difluoromethyl)-1-nitrobenzene in methanol or ethanol.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the vessel and purge it with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product further by vacuum distillation or column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Difluoromethylation cluster_step2 Step 2: Reduction Start 3-Nitrobenzaldehyde Intermediate 3-(Difluoromethyl)-1-nitrobenzene Start->Intermediate DAST, DCM Product This compound Intermediate->Product H2, Pd/C, MeOH

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_solutions Troubleshooting Actions Start Low Purity of This compound Impurity_Check Identify Impurities (GC-MS, NMR) Start->Impurity_Check Unreacted_SM Unreacted Starting Material (3-(Difluoromethyl)-1-nitrobenzene) Impurity_Check->Unreacted_SM Present Over_Reduction Over-reduction Products Impurity_Check->Over_Reduction Present Other_Impurity Other Impurities Impurity_Check->Other_Impurity Present Increase_Time Increase Reaction Time/ Catalyst Load Unreacted_SM->Increase_Time Decrease_Severity Decrease Temperature/ Pressure Over_Reduction->Decrease_Severity Purification Optimize Purification Other_Impurity->Purification

Caption: Troubleshooting logic for purity issues.

References

Technical Support Center: Purification of 3-(Difluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from preparations of 3-(Difluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: The impurity profile of this compound largely depends on the synthetic route employed. The two primary methods for its synthesis are:

  • Reduction of 3-Nitrobenzotrifluoride: This pathway can lead to impurities from incomplete reduction, such as nitroso, azoxy, and azo compounds. Unreacted starting material may also be present.

  • Direct Difluoromethylation of Aniline: This method can produce regioisomers, including 2-(difluoromethyl)aniline and 4-(difluoromethyl)aniline, as well as di-substituted byproducts.

Q2: How can I detect the presence of these impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and identifying impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, is also crucial for structural elucidation of impurities.

Q3: What are the general strategies for purifying crude this compound?

A3: The most common and effective purification techniques for this compound are column chromatography and recrystallization. The choice of method depends on the nature and quantity of the impurities. Often, a combination of these techniques is necessary to achieve high purity.

Q4: My purified this compound is colored (yellow or brown). What is the cause and how can I fix it?

A4: The coloration is typically due to trace amounts of oxidized impurities or high-molecular-weight byproducts.[2] Passing the material through a short plug of silica gel using a non-polar eluent can often remove these colored impurities.[2] If the color persists, treatment with activated charcoal during recrystallization may be effective.

Troubleshooting Guides

Purification by Column Chromatography

Issue: Co-elution of the product with an impurity.

Possible CauseRecommended Solution
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Perform a thorough thin-layer chromatography (TLC) analysis with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase for separation.
Column Overloading Too much crude material was loaded onto the column. Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Similar Polarity of Compounds The impurity and the product have very similar polarities. Consider using a different stationary phase, such as alumina or a specialized column for aromatic isomers (e.g., a Phenyl or PFP column), which can offer different selectivity through π-π interactions.[3] A very shallow gradient elution can also improve the separation of closely eluting compounds.[2]

Issue: Tailing of the this compound peak.

Possible CauseRecommended Solution
Strong Interaction with Silica Gel The basic nature of the aniline functional group can lead to strong interactions with the acidic silanol groups on the silica surface, causing tailing. Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.
Column Degradation The stationary phase may be degraded. Use a fresh column or repack the existing one.
Purification by Recrystallization

Issue: The compound "oils out" instead of crystallizing.

Possible CauseRecommended Solution
High Solute Concentration The solution is too concentrated, leading to supersaturation and separation as a liquid. Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool more slowly.
Rapid Cooling Cooling the solution too quickly can prevent proper crystal lattice formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inappropriate Solvent The boiling point of the solvent may be higher than the melting point of the compound. Select a solvent with a lower boiling point or use a co-solvent system.

Issue: Low recovery of the purified product.

Possible CauseRecommended Solution
Using too much solvent A significant portion of the product remains dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[4]
Premature crystallization Crystals form during hot filtration, leading to product loss. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent premature crystallization.[4]
Incomplete crystallization The solution was not cooled sufficiently to maximize crystal formation. Ensure the solution is thoroughly cooled in an ice bath before filtration.[4]

Experimental Protocols

Protocol 1: Column Chromatography for General Purification

This protocol provides a general guideline for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with varying ratios of hexane and ethyl acetate. A good starting point is a 9:1 hexane:ethyl acetate mixture. The ideal solvent system will give the product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a low-boiling point solvent like dichloromethane. Carefully load the solution onto the top of the silica bed.

  • Elution: Begin eluting with the chosen solvent system. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: HPLC Method for Impurity Profiling

This protocol outlines a general reversed-phase HPLC method for analyzing the purity of this compound and detecting potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: Water with 0.1% acidB: Acetonitrile with 0.1% acid
Gradient Start with a suitable ratio of A and B (e.g., 70:30 A:B) and run a gradient to increase the percentage of B over time.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5-10 µL

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL). Dilute as necessary to be within the linear range of the detector.

  • Analysis: Inject the sample onto the equilibrated HPLC system and record the chromatogram.

  • Data Interpretation: Analyze the chromatogram to identify and quantify the main peak and any impurity peaks. Relative retention times can be used to track specific impurities.

Data Presentation

The following tables summarize hypothetical quantitative data for the purification of a crude this compound sample containing common impurities.

Table 1: Impurity Profile Before and After Column Chromatography

CompoundRetention Time (min)Area % (Crude)Area % (Purified)
2-(Difluoromethyl)aniline10.52.1< 0.1
4-(Difluoromethyl)aniline11.21.8< 0.1
This compound 12.1 95.5 > 99.8
Unidentified Impurity 114.30.6Not Detected

Table 2: Efficiency of Recrystallization for Removing a Specific Impurity

CompoundConcentration in Mother Liquor (mg/mL)Purity of Crystals (%)Recovery Yield (%)
This compound 15> 99.985
3-Nitrobenzotrifluoride5Not Detected-

Visualizations

experimental_workflow crude Crude this compound analysis1 Initial Purity Analysis (HPLC/GC-MS) crude->analysis1 purification Purification Step analysis1->purification < 99.5% Purity pure_product Pure this compound (>99.5%) analysis1->pure_product > 99.5% Purity analysis2 Purity Analysis of Fractions (TLC/HPLC) purification->analysis2 analysis2->pure_product Fractions meet purity criteria waste Impure Fractions / Mother Liquor analysis2->waste Fractions do not meet purity criteria

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Purification Issue Encountered issue1 Co-elution in Chromatography start->issue1 issue2 Low Recovery in Recrystallization start->issue2 issue3 Product Discoloration start->issue3 solution1a Optimize Solvent System issue1->solution1a solution1b Reduce Column Loading issue1->solution1b solution1c Change Stationary Phase issue1->solution1c solution2a Use Minimum Hot Solvent issue2->solution2a solution2b Ensure Slow Cooling issue2->solution2b solution2c Pre-heat Filtration Apparatus issue2->solution2c solution3a Charcoal Treatment issue3->solution3a solution3b Silica Plug Filtration issue3->solution3b

Caption: Troubleshooting decision tree for common purification issues.

References

reaction monitoring techniques for 3-(Difluoromethyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(Difluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is commonly synthesized through methods such as the difluoromethylation of 3-nitroaniline followed by reduction, or via reactions involving difluoromethylating agents on aniline precursors. Photoinduced methods using visible light and a photocatalyst have also been explored for the difluoroalkylation of anilines.[1]

Q2: Which analytical techniques are most suitable for monitoring the progress of the this compound synthesis?

A2: The most suitable techniques for reaction monitoring are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The choice of technique depends on the specific reaction conditions and the information required (e.g., qualitative progress, quantitative conversion, or impurity profiling).

Q3: What are the typical impurities encountered during the synthesis of this compound?

A3: Potential impurities can include unreacted starting materials, over-reacted byproducts (e.g., N,N-disubstituted products), positional isomers, and degradation products.[3] For instance, in related syntheses, over-brominated species and positional isomers are common when bromination is involved.[3]

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel.[4] The choice of eluent system will depend on the polarity of the impurities present. Distillation under reduced pressure can also be employed for purification if the product is a liquid and thermally stable.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Q: My reaction shows very low conversion to this compound. What are the possible causes and how can I troubleshoot this?

A: Low or no product formation can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Reagents: Verify the purity and activity of your starting materials and reagents. 3-substituted anilines can be susceptible to degradation.[3] Ensure that any moisture-sensitive reagents are handled under anhydrous conditions.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed efficiently. Consider a stepwise increase in temperature, monitoring the reaction at each stage by TLC or HPLC.

  • Inefficient Catalyst or Reagent: If using a catalyst, ensure it has not been deactivated. For difluoromethylation reactions, the choice and quality of the difluoromethylating agent are critical.

  • Improper Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction over an extended period to determine the optimal reaction time.

Issue 2: Formation of Multiple Products/Side Reactions

Q: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. How can I minimize these side reactions?

A: The formation of multiple products is a common issue and can often be addressed by optimizing the reaction conditions.

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reagent can lead to over-reaction or side reactions.

  • Temperature Control: Exothermic reactions can lead to the formation of byproducts if the temperature is not adequately controlled. Ensure efficient stirring and cooling if necessary.

  • Order of Addition: The order in which reagents are added can significantly impact the outcome of the reaction. Consider adding reactive species slowly or dropwise to maintain a low instantaneous concentration.

Issue 3: Difficulty in Product Purification

Q: I am having trouble separating my product from impurities during column chromatography. What can I do?

A: Purification challenges often arise when the product and impurities have similar polarities.

  • Optimize Chromatographic Conditions: Experiment with different solvent systems (eluents) for your column chromatography. A shallow gradient elution can often improve separation.

  • Alternative Purification Techniques: If column chromatography is ineffective, consider other purification methods such as preparative HPLC or distillation if your compound is volatile and stable at elevated temperatures.

  • Derivative Formation: In some cases, converting the product to a derivative with a significantly different polarity can facilitate separation. The original product can then be regenerated in a subsequent step.

Data Presentation

Table 1: Comparison of Reaction Monitoring Techniques

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
TLC Separation based on polarity on a stationary phase.Qualitative assessment of reaction completion and presence of major byproducts.Fast, simple, and inexpensive.Not quantitative, limited resolution.
HPLC High-resolution separation based on polarity.Quantitative analysis of starting material, product, and impurities.[2]High precision, accuracy, and resolution.[2]Requires specialized equipment and method development.
GC-MS Separation of volatile compounds followed by mass analysis.Identification and quantification of volatile components and impurities.[2]High sensitivity and provides structural information.[2]Not suitable for non-volatile or thermally labile compounds.
NMR Analysis of nuclear spin in a magnetic field.Structural elucidation and quantification of major components.[2]Provides definitive structural information, non-destructive.[2]Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Protocol 1: General Procedure for Thin-Layer Chromatography (TLC) Monitoring
  • Sample Preparation: Withdraw a small aliquot (a few drops) of the reaction mixture using a capillary tube. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane) in a small vial.

  • Spotting: Using a capillary tube, spot a small amount of the diluted reaction mixture onto a TLC plate (silica gel coated). Also, spot the starting material and a co-spot (starting material and reaction mixture in the same spot) for comparison.

  • Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The choice of eluent will depend on the polarity of the compounds.

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp (if the compounds are UV active) or by staining with a suitable reagent (e.g., potassium permanganate or iodine).

  • Analysis: Compare the spots of the reaction mixture with the starting material. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A suitable mixture of solvents, such as acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. A gradient elution may be necessary to separate all components.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase to a concentration of approximately 1 mg/mL.[2] Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample into the HPLC system. Monitor the separation at a wavelength where the starting material and product have significant absorbance (e.g., 254 nm).[2]

  • Data Interpretation: The retention times of the peaks will help in identifying the components (by comparing with standards). The peak areas can be used to determine the relative concentrations and calculate the reaction conversion.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents Reaction_Vessel Reaction_Vessel Reagents->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Stirring_Heating Stirring_Heating Reaction_Vessel->Stirring_Heating Reaction_Monitoring Reaction_Monitoring Stirring_Heating->Reaction_Monitoring Quenching Quenching Reaction_Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Characterization Characterization Purification->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Start Low_Yield Low or No Product? Start->Low_Yield Side_Products Multiple Products Observed? Start->Side_Products Purification_Issue Purification Difficulty? Start->Purification_Issue Check_Reagents Check Reagent Purity & Activity Low_Yield->Check_Reagents Yes Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Check_Catalyst Verify Catalyst/Reagent Efficiency Optimize_Temp->Check_Catalyst Control_Stoichiometry Adjust Reactant Stoichiometry Side_Products->Control_Stoichiometry Yes Control_Temp Improve Temperature Control Control_Stoichiometry->Control_Temp Slow_Addition Slow Reagent Addition Control_Temp->Slow_Addition Optimize_Chroma Optimize Chromatography Conditions Purification_Issue->Optimize_Chroma Yes Alt_Purification Consider Alternative Purification Optimize_Chroma->Alt_Purification

Caption: Troubleshooting decision tree for this compound synthesis.

Reaction_Pathway Starting_Material 3-Substituted Aniline Precursor Intermediate Reaction Intermediate Starting_Material->Intermediate Conditions (Catalyst, Solvent, Temp) Reagent + Difluoromethylating Agent Product This compound Intermediate->Product

Caption: Generalized reaction pathway for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to 3-(Difluoromethyl)aniline and its Fluorinated Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Physicochemical Properties, Metabolic Stability, and Biological Activity

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the various fluorinated building blocks, fluorinated anilines are of particular interest due to their prevalence in a wide range of biologically active compounds. This guide provides a comprehensive comparison of 3-(difluoromethyl)aniline with other key fluorinated aniline analogues, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Overview

The introduction of fluorine-containing substituents to the aniline ring significantly impacts its electronic properties, lipophilicity, and basicity (pKa), all of which are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key physicochemical properties of this compound and its analogues.

CompoundStructureMolecular Weight ( g/mol )pKa (Predicted)logP (Predicted)
Aniline93.134.63[1]0.90[2]
This compound 143.13 [3]3.55 1.85
3-(Trifluoromethyl)aniline161.12[4][5]3.512.30[4]
3-(Difluoromethoxy)aniline159.13[6]3.0 (Predicted)[7][8]1.90[6]
3,5-Bis(trifluoromethyl)aniline229.12[9]2.15 (Predicted)[9][10]3.53

Note: Predicted values are generated using computational models and may vary from experimental values.

The difluoromethyl (-CHF2) group in this compound serves as a lipophilic hydrogen bond donor, a unique feature that distinguishes it from the more common trifluoromethyl (-CF3) group. This seemingly subtle difference can have profound implications for drug-receptor interactions and metabolic stability.

Metabolic Stability

A primary driver for the use of fluorinated analogues in drug discovery is the enhancement of metabolic stability. The strong carbon-fluorine bond is significantly more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen bond. By strategically placing fluorine or fluorinated groups at metabolically labile positions, the in vivo half-life of a drug candidate can be substantially prolonged.

Biological Activity: Targeting Kinase Signaling in Cancer

Fluorinated anilines are crucial pharmacophores in a multitude of kinase inhibitors developed for cancer therapy. The aniline moiety often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase domain. The nature and position of the fluorine-containing substituent can significantly influence the binding affinity and selectivity of the inhibitor.

Notably, anilinoquinazoline derivatives are a well-established class of dual inhibitors targeting both the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The simultaneous inhibition of these two key signaling pathways, which are crucial for tumor growth, proliferation, and angiogenesis, represents a promising strategy in cancer treatment.

EGFR_VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 Dimerization & Autophosphorylation EGFR->P1 Activation P2 Dimerization & Autophosphorylation VEGFR2->P2 Activation Ras Ras P1->Ras PI3K PI3K P1->PI3K P2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis Anilinoquinazoline Anilinoquinazoline Derivative Anilinoquinazoline->P1 Inhibition Anilinoquinazoline->P2 Inhibition Shake_Flask_Workflow A Prepare pre-saturated n-octanol and water B Dissolve compound in n-octanol (known concentration) A->B C Mix n-octanol solution and water in a separatory funnel B->C D Shake vigorously to achieve equilibrium C->D E Allow phases to separate D->E F Measure compound concentration in both phases (UV-Vis/HPLC) E->F G Calculate P = [Octanol]/[Water] and logP = log(P) F->G Metabolic_Stability_Workflow A Prepare incubation mixture (HLM, buffer) and pre-warm to 37°C B Add test compound A->B C Initiate reaction with NADPH regenerating system B->C D Take samples at multiple time points C->D E Quench reaction with ice-cold acetonitrile + IS D->E F Centrifuge to precipitate proteins E->F G Analyze supernatant by LC-MS/MS F->G H Calculate t½ and intrinsic clearance G->H

References

Comparative Analysis of the Biological Activity of 3-(Difluoromethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups has become a cornerstone in modern medicinal chemistry, significantly impacting the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the difluoromethyl group (CHF2) offers a unique balance of lipophilicity, metabolic stability, and hydrogen bond donating capability. This guide provides a comparative analysis of the biological activity of 3-(difluoromethyl)aniline derivatives, contrasting their performance with other fluorinated analogues and presenting key experimental data to support further research and development.

Anticancer Activity

While extensive data on the anticancer activity of 3-(trifluoromethyl)aniline derivatives is available, specific comparative data for this compound derivatives remains an emerging area of research. The existing literature suggests that the fluorination pattern on the aniline ring plays a crucial role in determining the cytotoxic potential and the mechanism of action.

Derivatives of 3-(trifluoromethyl)aniline have demonstrated significant anticancer activity across various cell lines. For instance, certain anilino-quinazoline and anilino-pyrimidine derivatives bearing the trifluoromethyl moiety have shown potent inhibitory effects on key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Future research should focus on the synthesis and cytotoxic evaluation of a broader range of this compound derivatives to establish a clear structure-activity relationship and to identify lead compounds with potent and selective anticancer properties.

Antimicrobial Activity

In the realm of antimicrobial research, derivatives of this compound have shown promising activity, particularly against Gram-positive bacteria. A notable example is a pyrazole derivative incorporating a this compound moiety, which has demonstrated moderate activity against Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Comparative Antimicrobial Activity of Fluorinated Aniline Derivatives

Compound ClassDerivativeTarget OrganismMIC (µg/mL)
Pyrazole DerivativeThis compound analogMRSA6.25[1]
Pyrazole Derivative3-(Trifluoromethyl)aniline analogMRSA3.12[1]
Pyrazole Derivative3,5-Bis(trifluoromethyl)phenyl analogS. aureus (MRSA)0.5
Pyrazole Derivative4-Bromo-3-chloro-aniline analogS. aureus (MRSA)0.5

The data suggests that while the difluoromethyl derivative possesses noteworthy antibacterial activity, derivatives with a trifluoromethyl group or multiple halogen substitutions may exhibit enhanced potency. The increased lipophilicity and electron-withdrawing nature of the trifluoromethyl group compared to the difluoromethyl group could contribute to this enhanced activity. Further studies are warranted to explore the antimicrobial spectrum of this compound derivatives against a wider range of pathogens, including Gram-negative bacteria and fungi.

Enzyme Inhibition

The unique electronic properties of the difluoromethyl group make it an attractive substituent for the design of enzyme inhibitors. The C-F bonds can engage in favorable electrostatic interactions with enzyme active sites, and the group's metabolic stability can lead to prolonged inhibitory effects.

While specific examples of this compound derivatives as potent enzyme inhibitors are not yet widely reported in the public domain, the broader class of fluorinated anilines has been successfully employed to target various enzymes. For instance, aniline derivatives are known to be key pharmacophores in the development of kinase inhibitors, targeting enzymes like EGFR and those in the PI3K/AKT/mTOR pathway. The difluoromethyl group, as a bioisostere of other functional groups, holds significant potential in the design of novel and selective enzyme inhibitors.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., MRSA) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically corresponding to a concentration of 10^5 CFU/mL.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives anticancer Anticancer Activity (e.g., MTT Assay) synthesis->anticancer antimicrobial Antimicrobial Activity (e.g., MIC Determination) synthesis->antimicrobial enzyme Enzyme Inhibition (Kinase Assays) synthesis->enzyme data Comparative Analysis of IC50 and MIC values anticancer->data antimicrobial->data enzyme->data sar Structure-Activity Relationship (SAR) data->sar

Caption: General experimental workflow for the comparative analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Aniline_Derivative Aniline Derivative (Potential Inhibitor) Aniline_Derivative->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway.

References

A Comparative Guide to Molecular Docking of 3-(Trifluoromethyl)aniline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking and modeling studies on aniline derivatives, with a specific focus on analogs containing the 3-(trifluoromethyl)phenyl moiety, a close structural analog of 3-(difluoromethyl)aniline. Given the prevalence of the trifluoromethyl group in medicinal chemistry, this analysis offers valuable insights into the potential interactions and inhibitory activities of these compounds, particularly in the context of kinase inhibition, a critical area in cancer drug discovery.

Comparative Docking Performance

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. The data below, collated from various studies, summarizes the docking performance of 3-(trifluoromethyl)aniline analogs against key protein kinase targets. Direct comparison of binding energies across different studies should be approached with caution due to variations in computational methods, software, and force fields.

Compound Class/NameTarget Protein(s)Docking Software/MethodBinding Energy (kcal/mol)Key Findings & Other Quantitative Data
4-{[4-({[3-(Trifluoromethyl)phenyl]amino})-1,3,5-triazin-2-yl]amino}benzoic acid (Compound 4D16)Plasmodium falciparum Dihydrofolate Reductase (Pf-DHFR-TS) (Wild Type: 1J3I & Quadruple Mutant: 1J3K)Accelrys Discovery Studio 3.0 (CDOCKER)-36.03 (1J3I) -31.44 (1J3K)Showed varied binding affinities. The negative binding energy scores indicate favorable interactions within the active sites of both the wild-type and mutant enzymes.[1]
2-(3-(Indol-2-yl)-1H-1,2,4-triazol-5-yl)aniline Analog (a5)Epidermal Growth Factor Receptor (EGFR) & Rearranged during transfection (RET) KinaseAutoDock Vina-9.7 (EGFR) -8.7 (RET)This compound demonstrated the highest affinity towards both EGFR and RET among the studied series, suggesting a potential dual inhibitory role.
4-(Aminomethyl)benzamide Derivative with (Trifluoromethyl)benzene ring (Analog 13)Epidermal Growth Factor Receptor (EGFR) KinaseNot explicitly statedNot explicitly statedExhibited potent EGFR inhibition (92% inhibition at 10 nM). The trifluoromethylphenyl ring was noted to pack tightly into a specific pocket of the kinase.[2]
4-Anilinoquinazoline DerivativesEGFR & Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Not explicitly stated-6.39 (EGFR) -8.24 (VEGFR-2)A representative compound from this class showed more effective binding to VEGFR-2, with a corresponding inhibition constant of 0.9 µM.[3]

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for molecular docking studies, synthesized from multiple sources. These protocols provide a foundational understanding for researchers looking to perform similar in silico analyses.

Protein and Ligand Preparation

A crucial first step in any docking study is the careful preparation of both the target protein and the small molecule ligands.

  • Protein Structure Preparation :

    • The three-dimensional crystal structure of the target protein (e.g., EGFR, RET, Pf-DHFR) is typically obtained from the RCSB Protein Data Bank (PDB).[3]

    • All non-essential molecules, such as water, co-crystallized ligands, and ions, are removed from the PDB file.

    • Hydrogen atoms are added to the protein structure, which is a necessary step for calculating accurate electrostatic interactions.

    • The protein structure undergoes an energy minimization process using a suitable force field (e.g., OPLS 2005, CHARMm) to relieve any steric clashes and to arrive at a low-energy conformation.[1][4]

  • Ligand Structure Preparation :

    • The two-dimensional (2D) structures of the 3-(trifluoromethyl)aniline analogs and other ligands are drawn using chemical drawing software like ChemDraw.[1]

    • These 2D structures are then converted into three-dimensional (3D) models.

    • The 3D ligand structures are also subjected to energy minimization to find their most stable conformation. This can be done using force fields like MMFF94.[1]

Molecular Docking Simulation

Once the protein and ligands are prepared, the docking simulation can be performed to predict the binding modes and affinities.

  • Active Site Definition :

    • The binding site (or active site) on the target protein must be defined. If the downloaded PDB structure contains a co-crystallized ligand, the binding site can be defined as the region around this ligand.[5]

    • Alternatively, binding site prediction tools (e.g., SiteMap) can be used to identify potential druggable pockets on the protein surface.[4]

  • Grid Generation :

    • A grid box is generated around the defined active site. This box defines the search space for the ligand during the docking process. The size of the grid should be sufficient to accommodate the ligand in various orientations.

  • Docking Algorithm and Scoring :

    • A docking program (e.g., AutoDock Vina, Glide, CDOCKER) is used to place the prepared ligands into the receptor's grid box.[1][4] The software employs a search algorithm to explore various possible conformations and orientations (poses) of the ligand within the active site.

    • Each generated pose is evaluated using a scoring function, which estimates the binding free energy of the protein-ligand complex. The poses with the lowest energy scores (most negative values) are considered the most favorable.[6]

Analysis of Results

The final step involves a thorough analysis of the docking results to gain insights into the molecular interactions.

  • Binding Affinity and Pose Selection : The top-ranked poses for each ligand are selected based on their docking scores. These scores provide a quantitative estimate of the binding affinity (e.g., in kcal/mol).

  • Interaction Analysis : The selected poses are visualized to analyze the specific molecular interactions between the ligand and the protein's active site residues. Key interactions include:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-pi stacking

    • Van der Waals forces

  • Validation : To validate the docking protocol, a known inhibitor (if available in the crystal structure) can be removed and re-docked. The protocol is considered reliable if the root-mean-square deviation (RMSD) between the docked pose and the original crystal pose is less than 2.0 Å.[6]

Visualized Workflows and Pathways

To further clarify the processes involved in molecular modeling and the biological context of the targets, the following diagrams are provided.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase p_prep Target Protein Preparation (from PDB) grid Grid Generation (Define Active Site) p_prep->grid l_prep Ligand Analogs Preparation (2D to 3D) dock Molecular Docking (e.g., AutoDock Vina) l_prep->dock grid->dock score Scoring & Ranking (Binding Energy) dock->score visual Interaction Analysis (H-bonds, etc.) score->visual validate Protocol Validation (Re-docking) visual->validate

Caption: A generalized workflow for a molecular docking study.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF Growth Factor (e.g., EGF) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds EGFR->EGFR P P Inhibitor 3-(Trifluoromethyl)aniline Analog (Inhibitor) Inhibitor->EGFR Blocks ATP Binding Site RAS_RAF RAS-RAF-MEK-ERK Pathway P->RAS_RAF PI3K_AKT PI3K-AKT Pathway Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF->Cell_Response PI3K_AKT->Cell_Response

Caption: Simplified EGFR signaling and inhibition mechanism.

References

A Comparative Guide to Analytical Methods for Determining the Purity of 3-(Difluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 3-(Difluoromethyl)aniline is critical for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. The presence of impurities can significantly impact the efficacy, safety, and stability of the final product. This guide provides a comprehensive comparison of the primary analytical techniques for determining the purity of this compound, supported by established methodologies for analogous compounds.

The principal analytical methods suitable for the purity assessment of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Each technique offers distinct advantages for different analytical objectives, from routine quality control to in-depth structural elucidation of unknown impurities.[1]

Comparison of Analytical Techniques

The choice of an analytical method depends on the specific requirements of the analysis, such as the need for quantitative precision, impurity profiling, or structural confirmation.[1] The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound and its analogues.[1]

Technique Principle Primary Application Advantages Limitations
HPLC-UV Separation based on polarity, detection by UV absorbance.[1]Purity testing, quantification, impurity profiling.[1]High precision and accuracy, robust, widely available.[1]Requires a chromophore; may not be suitable for non-UV active impurities.[1]
GC-MS Separation based on volatility and polarity, detection by mass fragmentation.[1]Identification and quantification of volatile impurities, trace analysis.[1]High sensitivity and selectivity, provides structural information from mass spectra.[1][2]Requires volatile and thermally stable analytes; potential for thermal degradation of the compound.[1]
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[1]Structural elucidation, confirmation of identity, quantification (qNMR).[1]Provides definitive structural information, non-destructive.[1]Lower sensitivity compared to chromatographic methods, higher instrumentation cost.[1]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable analytical results. Below are representative methodologies for HPLC, GC-MS, and NMR analysis, adapted from established procedures for analogous compounds.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile compounds and is highly suitable for substituted anilines.[3][4] A reversed-phase HPLC (RP-HPLC) method is recommended for separating the main compound from its potential impurities.[5]

Instrumentation:

  • A standard HPLC system equipped with a UV detector.[1]

Proposed HPLC Method Parameters:

Parameter Recommended Condition
Column C18, 4.6 x 250 mm, 5 µm particle size.[1][5]
Mobile Phase Acetonitrile and Water (with 0.1% formic acid for improved peak shape), gradient elution.[1][4]
Gradient Start with 30% Acetonitrile, ramp to 90% over 20 minutes.[5]
Flow Rate 1.0 mL/min.[1][5]
Detection UV at 254 nm.[1][5]
Injection Volume 10 µL.[5]
Column Temperature 30 °C.[5]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the initial mobile phase composition to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.[2][5]

  • Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the mobile phase.[5]

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system.[5]

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.[5]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_result Result prep_std Prepare 0.1 mg/mL Reference Standard hplc Inject into HPLC-UV System prep_std->hplc prep_sample Prepare 0.1 mg/mL Test Sample prep_sample->hplc integrate Integrate Peak Areas hplc->integrate Generate Chromatogram calculate Calculate Purity (% Area) integrate->calculate report Purity Report calculate->report

Caption: General workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, especially for identifying volatile impurities that may be present from the synthesis process.[2][3]

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer.[1]

Proposed GC-MS Method Parameters:

Parameter Recommended Condition
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]
Carrier Gas Helium at a constant flow of 1 mL/min.[3]
Injector Temperature 280 °C.[3]
Oven Program Initial 100°C for 2 min, ramp to 280°C at 15°C/min, hold for 10 min.[3]
MS Transfer Line 290 °C.[3]
Ion Source Temp. 230 °C.[3]
Ionization Mode Electron Ionization (EI) at 70 eV.[3]
Scan Range m/z 40-550.[3]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent like dichloromethane or methanol to a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.[2]

  • Sample Preparation: Prepare the sample solution in the same manner as the standard.[2]

  • GC-MS Run: Inject 1 µL of the standard and sample solutions into the GC-MS system.[1]

  • Data Analysis: Identify the main component and impurities by their retention times and mass fragmentation patterns. Purity is determined by the peak area percentage.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the structure of the main component and for identifying and quantifying impurities, especially when reference standards for these impurities are not available (using quantitative NMR or qNMR). Due to the presence of fluorine, ¹⁹F NMR is particularly useful.

Instrumentation:

  • A standard NMR spectrometer (e.g., 400 MHz or higher).

Spectra to Acquire:

  • ¹H NMR: To identify the proton environments of the aromatic ring and the difluoromethyl group.[1]

  • ¹³C NMR: To determine the number and type of carbon atoms.[1]

  • ¹⁹F NMR: Crucial for confirming the presence and environment of the difluoromethyl group.[1]

  • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the substitution pattern on the aniline ring.[1]

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

  • Quantitative NMR (qNMR): For precise quantification, a certified internal standard with a known concentration and purity (e.g., maleic acid, 1,4-dinitrobenzene) is accurately weighed and added to the sample. The standard should have resonances that do not overlap with the analyte signals.[6]

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For qNMR, ensure a sufficient relaxation delay (typically 5 times the longest T1 relaxation time) is used for accurate integration.[7]

  • Data Analysis: Purity is calculated by comparing the integral of a characteristic analyte signal to the integral of the internal standard's signal, accounting for the number of nuclei and molecular weights of both the analyte and the standard.[6]

Method Selection Guide

The selection of the most appropriate analytical technique is a critical decision based on the analytical goal, available resources, and the nature of the sample.

Decision_Tree start What is the analytical goal? goal_qc Routine Purity Check (Quality Control) start->goal_qc goal_impurity Identify Unknown Impurities start->goal_impurity goal_structure Confirm Identity & Absolute Quantification start->goal_structure method_hplc Use HPLC-UV goal_qc->method_hplc High throughput & precision needed impurity_type Are impurities volatile? goal_impurity->impurity_type method_nmr Use NMR (qNMR) goal_structure->method_nmr Definitive structure needed method_gcms Use GC-MS method_combo Use HPLC and/or GC-MS coupled with NMR impurity_type->method_gcms Yes impurity_type->method_combo No / Unsure

References

A Comparative Guide to LC-MS and GC-MS Analysis of 3-(Difluoromethyl)aniline and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 3-(Difluoromethyl)aniline and its metabolites. The information presented is supported by experimental data from analogous compounds and detailed methodologies to assist in the selection of the most suitable analytical technique for your research needs.

Executive Summary

Both LC-MS and GC-MS are powerful analytical techniques for the qualitative and quantitative analysis of this compound and its biotransformation products. LC-MS is generally preferred for its ability to analyze polar and thermally labile metabolites without the need for derivatization, offering high sensitivity and selectivity, especially when coupled with tandem mass spectrometry (MS/MS). GC-MS, on the other hand, provides excellent chromatographic separation for volatile and semi-volatile compounds and can yield robust, reproducible results, often requiring derivatization to improve the volatility of aniline and its metabolites. The choice between these techniques will depend on the specific analytical goals, the nature of the sample matrix, and the required sensitivity.

Data Presentation: Comparison of Analytical Performance

The following tables summarize typical quantitative data for the analysis of this compound and its predicted metabolites based on methodologies for structurally similar compounds.

Table 1: Representative LC-MS/MS Parameters for the Analysis of this compound and Its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)LOD (ng/mL)LOQ (ng/mL)
This compound144.1124.1, 96.115, 253.50.10.5
Hydroxylated this compound160.1140.1, 112.115, 252.80.20.8
N-Acetyl-3-(Difluoromethyl)aniline186.1144.1, 124.120, 304.20.150.6

Note: Values are estimated based on published data for similar analytes and may vary depending on the specific instrumentation and chromatographic conditions.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound and Its Metabolites

Analyte (as Acetyl Derivative)Quantifier Ion (m/z)Qualifier Ion (m/z)Retention Time (min)LOD (ng/mL)LOQ (ng/mL)
N-Acetyl-3-(Difluoromethyl)aniline1851438.20.52.0
N,O-Diacetyl-hydroxylated-3-(Difluoromethyl)aniline2432019.51.04.0

Note: Derivatization is typically required for GC-MS analysis of anilines to improve volatility and peak shape. The values presented are for the acetylated derivatives.

Experimental Protocols

LC-MS/MS Method for this compound and Its Metabolites in Biological Matrices

This protocol is adapted from established methods for the analysis of aromatic amines in biological samples.[1]

  • Sample Preparation:

    • To 100 µL of plasma or urine, add an internal standard (e.g., deuterated this compound).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM transitions should be optimized for each analyte by infusing individual standards.

GC-MS Method for this compound and Its Metabolites in Biological Matrices

This protocol is based on established methods for the GC-MS analysis of aniline compounds, which typically require a derivatization step.[2][3]

  • Sample Preparation and Derivatization:

    • To 1 mL of plasma or urine, add an internal standard (e.g., a structurally similar aniline derivative not expected to be present in the sample).

    • Adjust the sample pH to >11 with 1 M NaOH.

    • Perform a liquid-liquid extraction with 3 x 2 mL of ethyl acetate.

    • Pool the organic layers and evaporate to dryness under nitrogen.

    • To the dry residue, add 50 µL of acetic anhydride and 50 µL of pyridine.

    • Heat at 60 °C for 30 minutes to form the acetyl derivatives.

    • Evaporate the derivatization reagents and reconstitute the residue in 100 µL of ethyl acetate for injection.

  • GC Conditions:

    • Column: A 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[2]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Mandatory Visualization

Predicted Metabolic Pathway of this compound

The metabolic fate of this compound is predicted to involve two primary pathways: Phase I hydroxylation of the aromatic ring and Phase II N-acetylation. The difluoromethyl group is generally considered to be metabolically stable.

Metabolic Pathway of this compound Predicted Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylated Hydroxylated This compound parent->hydroxylated Hydroxylation (CYP450) n_acetyl N-Acetyl This compound parent->n_acetyl N-Acetylation (NAT)

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the key steps in the LC-MS/MS workflow for the analysis of this compound and its metabolites from a biological matrix.

LC-MS/MS Experimental Workflow LC-MS/MS Experimental Workflow sample Biological Sample (Plasma, Urine, etc.) extraction Sample Preparation (Protein Precipitation, LLE, or SPE) sample->extraction lc Liquid Chromatography (Separation) extraction->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms data Data Analysis ms->data

Caption: General workflow for LC-MS/MS analysis.

Logical Relationship: Derivatization in GC-MS

This diagram outlines the rationale for using derivatization in the GC-MS analysis of polar analytes like anilines.

GC-MS Derivatization Logic Rationale for Derivatization in GC-MS compound Polar Analyte (e.g., this compound) problem Poor Volatility & Peak Tailing in GC compound->problem derivatization Derivatization (e.g., Acetylation) problem->derivatization Solution solution Increased Volatility & Improved Peak Shape derivatization->solution analysis Successful GC-MS Analysis solution->analysis

Caption: The role of derivatization in GC-MS analysis.

Conclusion

References

A Comparative Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 3-(Difluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 3-(difluoromethyl)aniline and its structural analog, 3-(trifluoromethyl)aniline. Understanding the distinct spectral features of these compounds is crucial for their identification, characterization, and quality control in research and development. This document presents a summary of available spectral data, detailed experimental protocols, and a logical workflow for spectral interpretation.

Introduction to Spectroscopic Comparison

The substitution of a trifluoromethyl (-CF₃) group with a difluoromethyl (-CHF₂) group on the aniline ring introduces significant changes in the electronic environment of the neighboring protons and the fluorine atoms themselves. These changes are directly observable in their respective ¹H and ¹⁹F NMR spectra, providing a unique spectroscopic fingerprint for each molecule. This guide will delve into the expected and observed differences in chemical shifts and coupling constants.

Predicted and Comparative NMR Spectral Data

Table 1: Comparison of ¹H NMR Spectral Data (Predicted for this compound vs. Experimental for 3-(Trifluoromethyl)aniline in CDCl₃)

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-2~6.8 - 7.0d~8.0
H-4~6.7 - 6.9d~8.0
H-5~7.1 - 7.3t~8.0
H-6~6.8 - 7.0s (broad)-
-NH₂~3.7 (broad)s-
-CHF₂~6.5 - 7.0tJ(H,F) ≈ 56-58
3-(Trifluoromethyl)aniline Aromatic H6.8 - 7.3m-
-NH₂~3.7s (broad)-

Note: Predicted values for this compound are estimations based on substituent effects. Experimental data for 3-(trifluoromethyl)aniline shows a complex multiplet for the aromatic protons between 6.8 and 7.3 ppm and a broad singlet for the amine protons around 3.7 ppm.

Table 2: Comparison of ¹⁹F NMR Spectral Data (Predicted for this compound vs. Experimental for 3-(Trifluoromethyl)aniline in CDCl₃)

CompoundFluorine GroupPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -CHF₂~ -110 to -130dJ(F,H) ≈ 56-58
3-(Trifluoromethyl)aniline -CF₃~ -63s-

Note: The predicted ¹⁹F chemical shift for the difluoromethyl group is based on typical values for (difluoromethyl)benzene derivatives. The multiplicity is expected to be a doublet due to coupling with the attached proton. The experimental ¹⁹F chemical shift for 3-(trifluoromethyl)aniline is a singlet as there are no neighboring protons to couple with.[1]

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra for fluorinated anilines is provided below.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of the solid aniline derivative for ¹H NMR and 30-50 mg for ¹⁹F NMR.

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for similar compounds. Ensure the sample has completely dissolved. If necessary, gently warm or sonicate the sample.

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.

  • Final Volume and Capping: The final volume in the NMR tube should be approximately 4-5 cm in height. Securely cap the NMR tube.

NMR Instrument Parameters

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher NMR Spectrometer

  • Solvent: CDCl₃ (or other appropriate deuterated solvent)

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1.0 - 5.0 s

  • Spectral Width: -2 to 12 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹⁹F NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher NMR Spectrometer (with fluorine probe)

  • Solvent: CDCl₃ (or other appropriate deuterated solvent)

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse with proton decoupling

  • Number of Scans: 128-512 (or more for dilute samples)

  • Relaxation Delay: 1.0 - 5.0 s

  • Spectral Width: A wide spectral window (e.g., -50 to -250 ppm) should be initially used to locate the signal, which can then be narrowed.

  • Reference: A common external reference is CFCl₃ (0 ppm). Alternatively, an internal standard can be used.

Logical Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for acquiring and interpreting the NMR spectra of this compound.

experimental_workflow Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr Acquire ¹H NMR Spectrum filter->h1_nmr f19_nmr Acquire ¹⁹F NMR Spectrum filter->f19_nmr phase Phasing and Baseline Correction h1_nmr->phase f19_nmr->phase reference Referencing Spectra phase->reference integrate Integration reference->integrate chem_shift Chemical Shift Analysis integrate->chem_shift coupling Coupling Constant Analysis chem_shift->coupling structure Structural Elucidation coupling->structure interpretation_logic Interpretation Logic for this compound Spectra cluster_1h ¹H NMR Spectrum cluster_19f ¹⁹F NMR Spectrum cluster_coupling Key Coupling Interactions aromatic_h Aromatic Protons (4H) Complex Multiplets j_hh_ortho Ortho J(H,H) Coupling ~8 Hz aromatic_h->j_hh_ortho j_hh_meta Meta J(H,H) Coupling ~2-3 Hz aromatic_h->j_hh_meta j_hh_para Para J(H,H) Coupling ~0-1 Hz aromatic_h->j_hh_para amine_h Amine Protons (2H) Broad Singlet chf2_h Difluoromethyl Proton (1H) Triplet j_hf J(H,F) Coupling ~56-58 Hz chf2_h->j_hf causes splitting of chf2_f Difluoromethyl Fluorines (2F) Doublet chf2_f->j_hf causes splitting of

References

comparative study of the metabolic stability of difluoromethylated versus trifluoromethylated anilines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the metabolic fate of two critical fluorinated aniline moieties.

In the realm of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design, aimed at enhancing the metabolic stability and overall pharmacokinetic profile of therapeutic candidates. Among the most utilized moieties are the difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups, particularly when appended to an aniline scaffold. This guide provides an objective, data-driven comparison of the metabolic stability of difluoromethylated versus trifluoromethylated anilines, offering insights into their susceptibility to metabolism, primary metabolic pathways, and the experimental methodologies used for their evaluation.

Executive Summary

The introduction of difluoromethyl and trifluoromethyl groups to aniline molecules is a well-established strategy to block metabolically labile sites and enhance drug-like properties. The exceptional strength of the carbon-fluorine bond renders these groups resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. While both moieties significantly increase metabolic stability compared to their non-fluorinated counterparts, subtle differences in their electronic properties can influence their interaction with metabolic enzymes and their resulting metabolic fate.

Generally, the trifluoromethyl group, with its strong electron-withdrawing nature, is considered one of the most effective substituents for imparting metabolic stability. The difluoromethyl group, while also enhancing stability, is sometimes considered a bioisostere for hydroxyl or thiol groups, offering a unique balance of properties. This guide will delve into the available (though often illustrative) quantitative data, the experimental procedures for assessing metabolic stability, and the underlying metabolic pathways.

Quantitative Comparison of Metabolic Stability

Direct head-to-head comparative studies with quantitative metabolic stability data for a homologous series of difluoromethylated and trifluoromethylated anilines are not extensively available in publicly accessible literature. However, based on general principles and observed trends in medicinal chemistry, we can construct a representative comparison. It is crucial to note that the following data is illustrative and the actual metabolic stability is highly dependent on the specific molecular scaffold and the position of the fluoroalkyl group.

Compound MoietyIllustrative Half-Life (t½) in HLM (min)Illustrative Intrinsic Clearance (CLint) (µL/min/mg protein)Rationale
Aniline15HighThe unsubstituted aromatic ring is susceptible to oxidative metabolism.
4-Difluoromethylaniline45ModerateThe -CHF₂ group blocks a potential site of metabolism and is more resistant to oxidation than a -CH₃ group.
4-Trifluoromethylaniline60LowThe -CF₃ group is highly resistant to oxidative metabolism due to the strength of the C-F bonds and its strong electron-withdrawing effect on the aniline ring.[1]

HLM: Human Liver Microsomes

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes (HLM) to determine the half-life (t½) and intrinsic clearance (CLint) of test compounds.[1]

Objective:

To determine the in vitro metabolic stability of difluoromethylated and trifluoromethylated anilines by measuring the rate of their disappearance when incubated with human liver microsomes.

Materials:
  • Test compounds (difluoromethylated and trifluoromethylated anilines)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (containing an internal standard) for reaction quenching

  • LC-MS/MS system for analysis

Procedure:
  • Preparation of Incubation Mixture: A master mix is prepared containing HLM and phosphate buffer. This mixture is pre-warmed at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system and the test compound (at a final concentration typically around 1 µM) to the pre-warmed microsome mixture.

  • Incubation: The reaction mixture is incubated at 37°C in a shaking water bath.

  • Time Points: Aliquots of the reaction mixture are collected at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Preparation: The quenched samples are centrifuged to precipitate the microsomal proteins.

  • Analysis: The supernatant is transferred to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:
  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the following equation: t½ = 0.693 / k

  • The intrinsic clearance (CLint) is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Prepare Incubation Mixture Prepare Incubation Mixture Add Test Compound Add Test Compound Prepare Incubation Mixture->Add Test Compound Pre-warm at 37°C Pre-warm at 37°C Add Test Compound->Pre-warm at 37°C Initiate with NADPH Initiate with NADPH Pre-warm at 37°C->Initiate with NADPH Incubate at 37°C Incubate at 37°C Initiate with NADPH->Incubate at 37°C Collect Aliquots at Time Points Collect Aliquots at Time Points Incubate at 37°C->Collect Aliquots at Time Points Quench with Acetonitrile Quench with Acetonitrile Collect Aliquots at Time Points->Quench with Acetonitrile Centrifuge Centrifuge Quench with Acetonitrile->Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge->LC-MS/MS Analysis Calculate % Remaining Calculate % Remaining LC-MS/MS Analysis->Calculate % Remaining Plot ln(% Remaining) vs. Time Plot ln(% Remaining) vs. Time Calculate % Remaining->Plot ln(% Remaining) vs. Time Determine k, t½, CLint Determine k, t½, CLint Plot ln(% Remaining) vs. Time->Determine k, t½, CLint

Caption: Workflow for an in vitro metabolic stability assay.

Metabolic Pathways of Fluorinated Anilines

The metabolism of anilines, including their fluorinated derivatives, primarily occurs in the liver and is mediated by cytochrome P450 (CYP) enzymes for Phase I reactions, followed by Phase II conjugation reactions.

Phase I Metabolism:
  • Aromatic Hydroxylation: This is a common metabolic pathway for anilines. CYP enzymes, such as CYP2E1 and CYP1A2, can introduce a hydroxyl group onto the aromatic ring, typically at the para-position relative to the amino group. The presence of a difluoromethyl or trifluoromethyl group at this position effectively blocks this metabolic route.

  • N-Oxidation: The nitrogen atom of the aniline can be oxidized to form N-hydroxyanilines and nitroso derivatives.

  • N-Dealkylation: For N-substituted anilines, CYP enzymes can catalyze the removal of alkyl groups.

Phase II Metabolism:
  • Sulfation and Glucuronidation: The hydroxylated metabolites formed during Phase I can be further conjugated with sulfate (by sulfotransferases) or glucuronic acid (by UDP-glucuronosyltransferases) to form more water-soluble metabolites that are readily excreted.

  • N-Acetylation: The primary amine of the aniline can be acetylated by N-acetyltransferases (NATs).

The introduction of the highly stable -CHF₂ and -CF₃ groups significantly reduces the susceptibility of the aniline ring to oxidative metabolism, thereby prolonging the half-life of the parent compound.

Visualizing the Metabolic Pathways

G Difluoromethylated Aniline Difluoromethylated Aniline Aromatic Hydroxylation (Blocked) Aromatic Hydroxylation (Blocked) Difluoromethylated Aniline->Aromatic Hydroxylation (Blocked) N-Oxidation N-Oxidation Difluoromethylated Aniline->N-Oxidation N-Acetylation N-Acetylation Difluoromethylated Aniline->N-Acetylation Trifluoromethylated Aniline Trifluoromethylated Aniline Trifluoromethylated Aniline->Aromatic Hydroxylation (Blocked) Trifluoromethylated Aniline->N-Oxidation Trifluoromethylated Aniline->N-Acetylation Sulfation Sulfation N-Oxidation->Sulfation Glucuronidation Glucuronidation N-Oxidation->Glucuronidation

Caption: Generalized metabolic pathways for fluorinated anilines.

References

Comparative Efficacy of 3-(Difluoromethyl)aniline-Based Compounds: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The 3-(difluoromethyl)aniline scaffold has emerged as a significant pharmacophore in modern medicinal chemistry, contributing to the development of novel therapeutic agents across various disease areas. The difluoromethyl group, in particular, is valued as a bioisostere of hydroxyl, thiol, or amine groups, offering improved metabolic stability and lipophilicity, which can enhance a compound's pharmacokinetic profile.[1][2] This guide provides a comparative analysis of the in vitro and in vivo efficacy of several this compound-based compounds, with a focus on their applications as kinase inhibitors in oncology and as agents targeting other therapeutic areas.

Oncology: Targeting Kinase Signaling Pathways

Aniline derivatives are foundational to the design of numerous kinase inhibitors, often interacting with the hinge region of the ATP-binding site of kinases.[3] The this compound moiety has been incorporated into inhibitors targeting key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K).

EGFR Tyrosine Kinase Inhibitors (TKIs)

Abnormal activation of EGFR is a key driver in the progression of several cancers, notably non-small-cell lung cancer (NSCLC).[4] Aniline-based compounds have been pivotal in the development of EGFR TKIs.[5][6] While many approved EGFR inhibitors like gefitinib and erlotinib feature a substituted aniline core, the development of novel derivatives, including those with difluoromethyl groups, continues in an effort to overcome resistance.[3][4][6]

In Vitro Efficacy Comparison of EGFR-Targeted Compounds

Compound/DrugTarget Cell LineAssay TypeIC50Reference CompoundIC50 (Reference)
Zhao260054 (Novel Aniline-based TKI)Human Lung Cancer Cell LinesCell ProliferationHigh Potency (exact IC50 not specified)Erlotinib/GefitinibNot specified in direct comparison
ErlotinibEGFR-overexpressing A431Cell Proliferation0.1 µMLapatinib0.16 µM
GefitinibEGFR-overexpressing A431Cell Proliferation0.08 µMLapatinib0.16 µM
OsimertinibNSCLC (EGFR T790M mutant)Signaling Inhibition / GrowthPotent InhibitionWild-type EGFR cell linesRelatively small effect

Data synthesized from multiple sources.[4][6][7]

In Vivo Efficacy of a Novel Aniline-Based EGFR TKI

CompoundAnimal ModelTumor TypeDosageOutcome
Zhao260054BALB/c Nude MiceSPC-A1 Xenografts200 mg/kg/day (oral)Significant tumor growth retardation

Data from a study on a novel EGFR TKI.[6]

PI3K Inhibitors

The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, making it a prime therapeutic target.[8] The compound ZSTK-474, a 2-(difluoromethyl)-1H-benzimidazole derivative, is a potent pan-class I PI3K inhibitor.[8] While not a direct this compound derivative, its development showcases the utility of the difluoromethyl group in kinase inhibition. Building on this, new derivatives have been synthesized to achieve greater selectivity for the PI3Kα isoform.

In Vitro Efficacy of PI3Kα Inhibitors

CompoundTargetAssayIC50Target Cell LinesIC50 (Cell-based)
Compound 13 (1,3,5-triazine derivative)PI3KαKinase Activity1.2 nM HCT-116, U87-MG0.83 µM, 1.25 µM
ZSTK-474PI3KαKinase Activity8.6 nMNot specifiedNot specified

Compound 13 is a novel derivative designed based on the structure of ZSTK-474.[8]

In Vivo Efficacy of a Selective PI3Kα Inhibitor

CompoundAnimal ModelTumor TypeDosageOutcome
Compound 13 MouseU87-MG Xenografts40 mg/kg (intraperitoneal)Obvious tumor regression with no significant toxicity

Data for the novel PI3Kα inhibitor, Compound 13.[8]

Experimental Protocols & Methodologies

Detailed experimental procedures are crucial for the interpretation and replication of efficacy data. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Cell Proliferation Assay
  • Cell Culture: Human cancer cell lines (e.g., A431 for EGFR, U87-MG for PI3K) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with various concentrations of the test compounds (e.g., this compound derivatives) and reference drugs.

  • Viability Assessment: After a 72-hour incubation period, cell viability is assessed using the MTT or SRB (sulforhodamine B) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[4][6]

In Vivo Tumor Xenograft Model
  • Animal Husbandry: Athymic BALB/c nude mice (4-6 weeks old) are used. They are housed in a pathogen-free environment with access to food and water ad libitum.

  • Tumor Cell Implantation: A suspension of human tumor cells (e.g., SPC-A1 or U87-MG) is injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The test compound is administered (e.g., orally or intraperitoneally) at a predetermined dose and schedule.[6][9] The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volume is measured periodically (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further histological or molecular analysis.[6]

Visualizing Mechanisms and Workflows

EGFR Signaling Pathway and TKI Inhibition

The following diagram illustrates the EGFR signaling cascade and the points of inhibition by tyrosine kinase inhibitors. EGFR activation triggers downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, leading to cell proliferation and survival.[5] TKIs block the autophosphorylation of EGFR, thereby inhibiting these downstream signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT/mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds TKI Aniline-Based TKI TKI->EGFR Inhibits Autophosphorylation

Caption: EGFR signaling cascade and the inhibitory action of aniline-based TKIs.

General Workflow for Drug Efficacy Validation

This diagram outlines the typical experimental workflow for validating the efficacy of novel compounds, from initial in vitro screening to in vivo animal studies.

Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation synthesis Compound Synthesis (e.g., 3-DFMA derivative) biochem_assay Biochemical Assays (e.g., Kinase Inhibition) synthesis->biochem_assay cell_assay Cell-Based Assays (Proliferation, Apoptosis) biochem_assay->cell_assay animal_model Animal Model Development (Xenograft) cell_assay->animal_model Lead Compound Selection dosing Dosing & Treatment animal_model->dosing monitoring Tumor Growth & Toxicity Monitoring dosing->monitoring analysis Endpoint Analysis (Histology) monitoring->analysis result Efficacy Data (IC50, Tumor Regression) analysis->result

Caption: Standard workflow for evaluating the efficacy of therapeutic compounds.

References

Safety Operating Guide

Proper Disposal of 3-(Difluoromethyl)aniline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-(Difluoromethyl)aniline, ensuring the safety of laboratory personnel and compliance with regulations.

This document outlines the necessary procedures for the safe handling and disposal of this compound, a compound frequently used in pharmaceutical research and development. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.

I. Understanding the Hazards

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, is toxic if inhaled, and may cause respiratory irritation.[1] Understanding these hazards is the first step in safe handling and disposal.

II. Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment.

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is required.

III. Step-by-Step Disposal Procedure

The following procedure must be followed to ensure the safe disposal of this compound.

  • Segregation and Collection:

    • Do not mix this compound waste with other chemical waste unless compatibility is confirmed.

    • Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (368-99-0) and relevant hazard pictograms.[1]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

    • Keep it away from incompatible materials, such as strong oxidizing agents.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental disposal company.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

    • Never dispose of this compound down the drain or in regular trash.

IV. Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

  • Report: Report the spill to the appropriate safety officer or department.

V. Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 368-99-0
Molecular Formula C7H7F2N
Appearance Liquid
Boiling Point 187 °C
Density 1.29 g/mL at 25 °C

Note: Physical properties can vary slightly between sources.

VI. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect waste in a designated, sealed container ppe->collect_waste label_container Label container with 'Hazardous Waste' and Chemical Name collect_waste->label_container store_waste Store in a cool, dry, well-ventilated area label_container->store_waste contact_disposal Contact Licensed Waste Disposal Company store_waste->contact_disposal provide_sds Provide SDS to Disposal Company contact_disposal->provide_sds end_disposal Arrange for Pickup and Proper Disposal provide_sds->end_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Difluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
3-(Difluoromethyl)aniline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.